Product packaging for Oleanane(Cat. No.:CAS No. 471-67-0)

Oleanane

Cat. No.: B1240867
CAS No.: 471-67-0
M. Wt: 412.7 g/mol
InChI Key: VCNKUCWWHVTTBY-KQCVGMHHSA-N
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Description

Oleanane is a natural pentacyclic triterpenoid, classified as a C30H52 compound, that serves as a significant biomarker in geochemical and biological research . Its presence in sediments and rock extracts is a key indicator of flowering plants (angiosperms) in the fossil record, with the ratio of 18-alpha- to 18-beta-oleanane used to assess angiosperm input into petroleum sources and aid in geological dating . Beyond its application as a geochemical fossil, the this compound structure is the foundation for a broad class of compounds with substantial research value. Synthetic this compound triterpenoids (SOs) are recognized as multifunctional drugs in preclinical research, demonstrating excellent safety profiles and diverse biological activities . These activities include suppressing inflammation and oxidative stress to provide cytoprotection at low nanomolar doses, and blocking cell proliferation or inducing apoptosis at higher micromolar concentrations . Their mechanisms of action are multifaceted, often involving the activation of the cytoprotective Keap1/Nrf2/ARE pathway and interaction with other targets like IKK and STAT through Michael addition . Furthermore, this compound-type triterpene saponins are being investigated for their ability to promote extracellular vesicle secretion from human mesenchymal stem cells, highlighting their potential in regenerative medicine and drug delivery systems . This product, this compound, is provided as a high-purity chemical standard to support advanced studies in geology, biochemistry, and pharmacology. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52 B1240867 Oleanane CAS No. 471-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aS,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22+,23+,24-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKUCWWHVTTBY-KQCVGMHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872582
Record name Oleanane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-67-0
Record name Oleanane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleanane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleanane
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URL https://comptox.epa.gov/dashboard/DTXSID00872582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLEANANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9Y4447CP
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Natural Occurrence and Advanced Research Methodologies for Isolation

Global Phytogeographical Distribution and Botanical Sources of Oleanane Triterpenoids

This compound triterpenoids are characteristic secondary metabolites found predominantly in woody angiosperms and are so indicative of this group that their presence in the fossil record is used to trace the evolutionary history of flowering plants. wikipedia.orgresearchgate.net Their distribution spans various climatic zones, from temperate to tropical regions, highlighting the adaptability and diversification of the plant species that synthesize these compounds.

Systematic Survey of this compound-Containing Plant Families and Genera

A systematic survey of the plant kingdom reveals a wide array of families and genera that are rich sources of this compound triterpenoids. These compounds are not confined to a specific lineage but are found across numerous, evolutionarily diverse plant families. The Oleaceae family, for which the this compound skeleton is named, is a prominent source, with oleanolic acid being a key constituent of olive trees (Olea europaea). mdpi.com

The Asteraceae family is another major reservoir of this compound triterpenoids. nih.gov Furthermore, extensive research has identified the presence of these compounds in a multitude of other plant families, a selection of which is presented in the interactive table below.

Plant FamilyRepresentative GeneraNotable this compound Compounds
Oleaceae Olea, LigustrumOleanolic acid
Asteraceae Calendula, AsterOleanolic acid, Echinocystic acid glycosides
Fabaceae Glycyrrhiza, CaraganaGlycyrrhizin (B1671929), Soyasaponins
Lamiaceae Salvia, RosmarinusUrsolic acid (isomer), Oleanolic acid
Araliaceae PanaxGinsenosides (some with this compound aglycones)
Caprifoliaceae Lonicera, WeigelaThis compound saponins (B1172615)
Primulaceae Anagallis, PrimulaThis compound-type glycosides
Sapindaceae XanthocerasXanthoceraside
Menispermaceae CissampelosPolyhydroxylated this compound triterpenoids
Ranunculaceae Nigella, ClematisHederagenin glycosides
Meliaceae Not specified in sourcesThis compound-type triterpenoids
Caryophyllaceae Saponaria, GypsophilaSaponins with gypsogenin (B1672572) (this compound-type) aglycone

This table is not exhaustive but illustrates the widespread occurrence of this compound triterpenoids across a significant portion of the plant kingdom. The presence of these compounds in such a diverse range of families underscores their evolutionary significance and diverse biological roles within these plants.

Exploration and Characterization of Novel Natural Sources for this compound Discovery

The search for novel bioactive compounds continually drives the exploration of new plant sources. Recent phytochemical investigations have led to the discovery of new this compound triterpenoids from previously un or underexplored plant species. These discoveries not only expand the known chemical diversity of oleananes but also highlight the potential of untapped botanical resources.

For instance, a systematic phytochemical investigation of the seeds of Saponaria officinalis (Soapwort), a plant known for its high saponin (B1150181) content, led to the isolation of seventeen this compound-type triterpene glycosides, seven of which were new to science. nih.gov Similarly, the aerial parts of Nigella sativa, a well-known medicinal plant, have been identified as a source of a new this compound-type saponin. mdpi.com

Further research has unveiled novel this compound derivatives from various other botanical sources:

Elaeocarpus hainanensis : The aerial parts of this plant, used in oriental medicine, were found to contain a new this compound-type saponin, 1α-hydroxy-olean-11-oxo-12-en-3-O-β-L-arabinopyranoside. researchgate.net

Liquidamber styraciflua : The stem bark of this tree yielded two new this compound-type triterpenoids, 25-acetoxy-3α-hydroxyolean-12-en-28-oic acid and 3α,25-dihydroxyolean-12-en-28-oic acid. researchgate.net

Gladiolus gandavensis : Three new this compound-type triterpene saponins were isolated from the aerial parts of this ornamental plant. researchgate.net

Cissampelos pareira var. hirsuta : This climbing shrub from the Menispermaceae family was found to be a source of three new polyhydroxylated this compound triterpenoids, marking the first report of such compounds from this family. nih.gov

Chenopodium quinoa : The seed coat of this pseudocereal, often considered a waste product, is a rich source of this compound-type saponins, with oleanolic acid and deoxyphytolaccagenic acid identified as major sapogenins. redalyc.org

Pistacia lentiscus L. (Mastic) : This natural resin has yielded seven new northis compound triterpenoids. nih.gov

These findings underscore the vast and underexplored chemical diversity within the plant kingdom and the continuous potential for the discovery of new this compound compounds from novel botanical sources.

Advanced Chromatographic Methodologies for Research-Scale Isolation and Purification of this compound Compounds

The isolation and purification of individual this compound compounds from complex plant extracts present significant challenges due to their structural similarity and often low abundance. The development of advanced chromatographic techniques has been instrumental in overcoming these hurdles, enabling the efficient separation of these triterpenoids for detailed structural elucidation and biological evaluation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for this compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound triterpenoids. Reversed-phase (RP) HPLC, in particular, is widely employed for the separation of these compounds. The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized to achieve the desired resolution.

A variety of C18 columns are commonly used as the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with the addition of an acid (e.g., formic acid or phosphoric acid) to improve peak shape and resolution, especially for acidic triterpenoids like oleanolic acid.

Ultra-High Performance Liquid Chromatography (UHPLC), with its use of smaller particle size columns, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. UHPLC coupled with mass spectrometry (MS), particularly with time-of-flight (TOF) or quadrupole time-of-flight (QTOF) analyzers, has become a powerful tool for the rapid characterization and identification of this compound-type triterpene saponins in complex mixtures.

The table below summarizes typical parameters used in HPLC and UHPLC for the separation of this compound triterpenoids.

TechniqueStationary PhaseMobile Phase CompositionDetectionApplication
HPLC C18Acetonitrile/Water with 0.1% Formic Acid (gradient)DAD, ELSD, MSIsolation of nortriterpenoids from Phlomis purpurea
HPLC PAH polymeric C18Acetonitrile/Water (88:10, v/v)UVSeparation of oleanolic and ursolic acids
HPLC Kromasil C18Methanol/0.03 M Phosphate buffer (pH 3, 90:10)UV (214 nm)Determination of oleanolic and ursolic acids in Ziziphora clinopodioides
UHPLC Not specified in sourcesNot specified in sourcesQTOF-MS/MSAnalysis of this compound-type triterpenoid (B12794562) saponins

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) in this compound Isolation

Countercurrent Chromatography (CCC) and its high-speed version (HSCCC), along with Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that offer significant advantages for the preparative-scale separation of natural products, including this compound triterpenoids. These methods avoid the use of solid stationary phases, thus preventing irreversible adsorption and decomposition of labile compounds.

The separation in CCC and CPC is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of a suitable biphasic solvent system is crucial for a successful separation. A variety of solvent systems have been developed and optimized for the isolation of this compound saponins and their aglycones.

For example, a two-phase solvent system composed of hexane/ethyl acetate (B1210297)/methanol/water (1:2:1.5:1 v/v/v/v) with the addition of 2% ammonia (B1221849) to the aqueous mobile phase was successfully used for the preparative-scale separation of ursolic acid and ursolic acid lactone from Eucalyptus hybrid using CPC. In another application, a chloroform-methanol-water (4:4:2, v/v) system was employed in HSCCC for the purification of four triterpene saponins from Radix phytolaccae.

The versatility of these techniques allows for both isocratic and gradient elution modes, enabling the separation of compounds with a wide range of polarities. Gradient elution CCC, for instance, has been effectively used to separate four triterpenoid saponins from the roots of Pulsatilla koreana Nakai.

Preparative Supercritical Fluid Chromatography (SFC) for this compound Separations

Preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for the purification of natural products. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. This technique offers several advantages, including faster separations, reduced organic solvent consumption, and easier fraction collection due to the volatility of CO2.

SFC has been successfully applied to the separation of underivatized triterpene acids, including oleanolic acid. The separation can be achieved in a short time with high efficiency and resolution. The choice of stationary phase and the composition of the mobile phase (CO2 and co-solvent) are critical for optimizing the separation. Recent developments in SFC hyphenated with mass spectrometry (SFC-MS/MS) have provided a rapid and sensitive method for the quantitative analysis of pentacyclic triterpenoids in plant extracts. For instance, the separation of ten major pentacyclic triterpenoids was achieved on six different silica-based reversed stationary phases using SFC.

Specialized Extraction Techniques for this compound Isolation from Diverse Biological Matrices

The isolation of oleananes from complex biological sources has traditionally relied on conventional methods like maceration and Soxhlet extraction. researchgate.net However, these techniques are often characterized by long extraction times, high consumption of organic solvents, and potential degradation of thermolabile compounds. nih.govnih.gov To overcome these limitations, several specialized and more efficient extraction technologies have been developed and applied for the isolation of this compound triterpenoids. nih.gov These modern techniques offer significant advantages, including reduced extraction time, lower solvent usage, and improved yields. nih.gov

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents. nih.gov This process enhances mass transfer and solvent penetration, leading to higher extraction efficiency in a shorter time and at lower temperatures compared to conventional methods. nih.govnih.gov

In a study on the extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait, UAE was found to be a highly effective method. nih.gov The optimal conditions were determined to be 95% ethanol (B145695) as the solvent, a liquid-to-material ratio of 20:1, and ultrasonic irradiation for 10 minutes at 40°C. nih.gov Under these conditions, the yields of oleanolic acid and ursolic acid were 6.3 mg/g and 9.8 mg/g, respectively, demonstrating the method's efficiency. nih.gov The use of aqueous ethanol is often favored as the water content can increase the swelling of the plant matrix, reduce solvent viscosity, and improve mass transport. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant material. nih.gov This localized heating creates high pressure inside the plant cells, leading to cell wall rupture and the subsequent release of target compounds into the solvent. nih.gov MAE is noted for its rapidity, reduced solvent consumption, and often higher extraction yields compared to traditional techniques. nih.govmdpi.com

Research on extracting oleanolic acid and ursolic acid from Ligustrum lucidum using MAE identified the optimal conditions as an 80% ethanol solution with a material-to-liquid ratio of 1:15, extracted for 30 minutes at 70°C under 500 W of microwave power. nih.gov Another study on Gymnema sylvestre leaves found that pretreating the sample with water as a modifier significantly improved the MAE of oleanolic acid, yielding 0.71% w/w in just 8 minutes, which was higher than the 0.62% w/w obtained from a 6-hour conventional heat reflux extraction. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a fluid at a temperature and pressure above its critical point as the solvent. mdpi.com Supercritical carbon dioxide (SC-CO₂) is the most commonly used solvent due to its moderate critical conditions, non-toxicity, non-flammability, and low cost. waters.comscispace.com The solvating power of SC-CO₂ can be precisely tuned by altering the pressure and temperature, allowing for selective extraction. waters.com

SFE has been successfully applied to extract oleanolic acid from grape pomace. researchgate.net While initial yields were lower than conventional solid-liquid extraction, the efficiency was significantly improved by optimizing parameters and using ethanol as a polar co-solvent or modifier. researchgate.net The use of a modifier extends the polarity range of the supercritical solvent, enabling the extraction of moderately polar compounds like oleananes. waters.com

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that does not use a solid stationary phase. nih.govaocs.org Instead, it utilizes two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force while the other (mobile phase) is pumped through it. nih.gov This method eliminates the risk of irreversible adsorption of the sample onto a solid support, leading to high sample recovery. nih.gov

CCC is particularly well-suited for the separation and purification of oleananes from crude plant extracts. acs.org A continuous high-speed CCC method using an elution-extrusion mode was developed to separate maslinic acid and oleanolic acid from olive pulp extract. nih.gov This technique allowed for a large sample loading and successfully separated the two compounds with high yield and purity within 120 minutes. nih.gov

Table 1: Comparison of Specialized Extraction Techniques for this compound Isolation
TechniquePrincipleAdvantagesTypical SolventsReference Example
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation disrupts cell walls, enhancing mass transfer.Reduced extraction time and temperature, increased yield.Ethanol, Aqueous EthanolExtraction of oleanolic acid from Ligustrum lucidum. nih.gov
Microwave-Assisted Extraction (MAE)Microwave energy causes localized heating and pressure buildup in cells.Very fast, reduced solvent volume, high efficiency.Ethanol, MethanolExtraction of oleanolic acid from Gymnema sylvestre. nih.gov
Supercritical Fluid Extraction (SFE)Use of a supercritical fluid (e.g., CO₂) as a tunable solvent."Green" technology, high selectivity, solvent-free product.Supercritical CO₂, Ethanol (as co-solvent)Extraction of oleanolic acid from grape pomace. researchgate.net
Counter-Current Chromatography (CCC)Liquid-liquid partition without a solid support.High sample recovery, no irreversible adsorption, suitable for crude extracts.Biphasic solvent systems (e.g., n-hexane–ethyl acetate–methanol–water)Separation of maslinic and oleanolic acids from olive pulp. nih.gov

Chemodiversity and Structural Variations of Naturally Occurring this compound Skeletons

The this compound skeleton is a pentacyclic triterpenoid framework that serves as the foundation for a vast and structurally diverse family of natural products. frontierspartnerships.orgnih.gov These compounds are widespread in the plant kingdom and exhibit a remarkable range of chemical modifications, leading to thousands of unique derivatives. nih.govresearchgate.net The basic this compound structure consists of five fused six-membered rings (A, B, C, D, and E) and is biosynthesized from the cyclization of 2,3-oxidosqualene (B107256) via the β-amyrin cation. nih.gov

The chemodiversity of the this compound family arises primarily from enzymatic modifications of the basic skeleton. These modifications, often catalyzed by cytochrome P450-dependent monooxygenases (CYPs) and glycosyltransferases, include oxidation, hydroxylation, and glycosylation at various positions on the carbon framework. frontierspartnerships.orgnih.gov

Key structural variations include:

Hydroxylation: The introduction of hydroxyl (-OH) groups is a common modification. The stereochemistry of these groups is highly specific, depending on the particular hydroxylase enzyme. frontierspartnerships.org Typical hydroxylation positions on the this compound skeleton include C-2, C-3, C-16, C-21, and C-22, with either α- or β-configuration. frontierspartnerships.org For example, erythrodiol (B191199) is hydroxylated at C-3 and C-28, while maslinic acid is formed by the C-2α hydroxylation of oleanolic acid. nih.govresearchgate.net

Oxidation: Functional groups on the this compound skeleton can be further oxidized. The methyl group at C-28 is frequently oxidized in a three-step process to form a carboxylic acid (-COOH), a defining feature of many common oleananes like oleanolic acid. acs.org Aldehyde or keto (=O) functions can also be introduced at various positions, such as the C-11 keto group in glycyrrhetinic acid. nih.gov

Glycosylation: this compound aglycones can be glycosylated, typically at the C-3 hydroxyl group or the C-28 carboxyl group, to form triterpenoid saponins. researchgate.net The attached sugar chains can vary in length and composition, consisting of monosaccharides such as glucose, rhamnose, xylose, and glucuronic acid, which dramatically increases the structural diversity and alters the compound's solubility and biological properties. researchgate.net

These modifications result in a wide array of naturally occurring this compound derivatives, each with distinct physicochemical properties. frontierspartnerships.org

Table 2: Examples of Structural Variations in Naturally Occurring Oleananes
CompoundChemical FormulaParent SkeletonKey Structural Modifications
β-AmyrinC₃₀H₅₀OThis compound-OH group at C-3; Double bond at C-12. nih.gov
ErythrodiolC₃₀H₅₀O₂This compound-OH groups at C-3 and C-28; Double bond at C-12. researchgate.net
Oleanolic AcidC₃₀H₄₈O₃This compound-OH group at C-3; -COOH group at C-28; Double bond at C-12. nih.gov
Maslinic AcidC₃₀H₄₈O₄This compound-OH groups at C-2 and C-3; -COOH group at C-28; Double bond at C-12. nih.gov
Glycyrrhetinic AcidC₃₀H₄₆O₄This compound-OH group at C-3; -COOH group at C-30; Keto group at C-11; Double bond at C-12. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Oleanane Triterpenoids

Enzymatic Mechanisms in Oleanane Biosynthesis

The biosynthesis of this compound triterpenoids is a multi-step process orchestrated by several classes of enzymes. The pathway begins with the formation of the core this compound skeleton, which is then elaborately decorated by subsequent enzymatic reactions to produce a wide diversity of compounds, including saponins (B1172615).

The formation of the foundational this compound skeleton is a critical step catalyzed by oxidosqualene cyclases (OSCs). Specifically, the enzyme β-amyrin synthase (bAS) is responsible for this complex transformation. The process starts with the acyclic precursor, 2,3-oxidosqualene (B107256). nih.gov The β-amyrin synthase enzyme catalyzes a highly orchestrated cascade of cyclization and rearrangement reactions, converting the linear substrate into the pentacyclic structure of β-amyrin. nih.gov This single enzymatic transformation is remarkable for its precision, generating five rings and eight asymmetric centers. nih.gov

The biosynthesis of the precursor, 2,3-oxidosqualene, originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.govwikipedia.org This pathway produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP). nih.gov Two molecules of FPP are then joined by squalene (B77637) synthase (ERG9) to create squalene, which is subsequently epoxidized by squalene epoxidase (ERG1) to yield 2,3-oxidosqualene, the direct substrate for β-amyrin synthase. nih.gov The β-amyrin synthase enzyme contains highly conserved motifs, such as the DCTAE motif, which is crucial for initiating the cyclization reaction. plos.org

Following the formation of the β-amyrin scaffold, cytochrome P450 monooxygenases (CYPs) introduce structural diversity through highly specific oxidation reactions. nih.govresearchgate.net These heme-thiolate enzymes catalyze the transfer of a single oxygen atom from molecular oxygen to the this compound skeleton, a reaction that requires electrons, typically from NADPH. nih.gov This functionalization is a key factor in the vast structural richness of triterpenoids. nih.gov

CYPs are responsible for a variety of modifications, including hydroxylation, and can introduce oxo, carboxy, or epoxy groups. nih.gov For instance, in the biosynthesis of oleanolic acid, the C-28 methyl group of β-amyrin is oxidized to a carboxyl group. plos.org This is a three-step process predominantly catalyzed by P450s from the CYP716A subfamily, proceeding through erythrodiol (B191199) (hydroxyl group at C-28) and oleanolic aldehyde (aldehyde group at C-28) as intermediates. plos.org Other CYPs can mediate further oxidations at different positions. For example, in the biosynthesis of glycyrrhetinic acid, CYP88D6 oxidizes β-amyrin at the C-11 position to produce 11-oxo-β-amyrin, and subsequently, CYP72A154 oxidizes this intermediate at the C-30 position to yield glycyrrhetinic acid. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in this compound Functionalization

Enzyme FamilySpecific EnzymeOrganismSubstrateProductFunction
CYP716A CYP716A SubfamilyVarious Plantsβ-amyrinOleanolic acidC-28 oxidation plos.org
CYP88D6 CYP88D6Glycyrrhiza uralensisβ-amyrin11-oxo-β-amyrinC-11 oxidation
CYP72A154 CYP72A154Glycyrrhiza uralensis11-oxo-β-amyrinGlycyrrhetinic acidC-30 oxidation researchgate.net
CYP716A52v2 CYP716A52v2Panax ginsengβ-amyrinOleanolic acidC-28 oxidation mdpi.com

The final stage in the biosynthesis of many this compound triterpenoids is glycosylation, which leads to the formation of saponins. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which attach sugar moieties to the triterpenoid (B12794562) aglycone. researchgate.netmdpi.com This glycosylation enhances the water solubility and chemical stability of the compounds and can significantly alter their biological activity. mdpi.com

UGTs exhibit specificity for both the sugar donor (typically a UDP-sugar) and the aglycone acceptor. mdpi.com For example, in the biosynthesis of glycyrrhizin (B1671929) from glycyrrhetinic acid, two consecutive glucuronosylation reactions at the C-3 hydroxyl group are catalyzed by a cellulose (B213188) synthase-derived glycosyltransferase (CSyGT) and UGT73P12. researchgate.net In soybean, the sequential glycosylation at the C-3 position of soyasapogenols involves the addition of glucuronic acid, followed by galactose or arabinose, and then rhamnose or glucose, each step catalyzed by a specific UGT. researchgate.net The UGT74 subfamily, in particular, has been shown to play a significant role in the glycosylation of terpenoid saponins. mdpi.com While glycosylation is a major modification, acylation, catalyzed by acyltransferases, can also occur, adding further structural complexity, though this is less characterized for oleananes compared to glycosylation.

Genetic and Molecular Regulation of this compound Production Pathways

The production of this compound triterpenoids is tightly controlled at the genetic and molecular level. This regulation involves the coordinated expression of biosynthetic genes and is influenced by various internal and external signals.

The genes encoding the key enzymes in the this compound biosynthetic pathway have been identified and characterized from various plant species. nih.gov Homology-based PCR, using degenerate primers designed from conserved regions of known oxidosqualene cyclases, has been a successful strategy for isolating β-amyrin synthase cDNAs, as demonstrated in Panax ginseng. nih.gov

Once candidate genes are identified, their function is typically confirmed through heterologous expression in microbial systems like Saccharomyces cerevisiae (yeast). nih.govplos.org For instance, a cDNA clone (PNY) from P. ginseng was expressed in a yeast mutant lacking its native lanosterol (B1674476) synthase, which resulted in the production of β-amyrin, confirming its identity as a β-amyrin synthase. nih.gov Similarly, genes for CYP450s and UGTs have been functionally characterized by co-expressing them in yeast and analyzing the resulting products. plos.orgmdpi.com This approach allows for a systematic comparison of enzyme activities from different plant sources, revealing significant differences in productivity and product profiles, which is crucial information for metabolic engineering efforts. nih.gov

Table 2: Examples of Characterized Genes in this compound Biosynthesis

GeneEncoded EnzymeOrganismMethod of Characterization
PNY β-amyrin synthasePanax ginsengHeterologous expression in yeast nih.gov
CYP716A147 Cytochrome P450Vitis viniferaHeterologous expression in yeast plos.org
CYP716A48 Cytochrome P450Medicago truncatulaHeterologous expression in yeast plos.org
GmCSyGT1 Cellulose-synthase-derived glycosyltransferaseGlycine maxBiochemical assays researchgate.net
HhUGT74AG11 UDP-glycosyltransferaseHedera helixIn vitro enzymatic reactions mdpi.com

The expression of genes involved in this compound biosynthesis is regulated at both the transcriptional and post-transcriptional levels, ensuring that these compounds are produced in the right place, at the right time, and in the right amounts. Transcriptional regulation involves transcription factors (TFs) that bind to promoter regions of biosynthetic genes to activate or repress their expression. nih.gov For example, key TFs like WRINKLED1 (WRI1) and LEAFY COTYLEDON (LEC) are known to regulate fatty acid and oil biosynthesis, and similar factors may be involved in controlling the flux through the upstream MVA pathway that provides precursors for oleananes. nih.gov

Post-transcriptional regulation adds another layer of control. This can include alternative splicing of pre-mRNAs, which can generate different protein isoforms from a single gene, and regulation by microRNAs (miRNAs). frontiersin.orgnih.gov For instance, a miRNA64-CYP82D27 module has been implicated in playing a key role in this compound-type saponin (B1150181) biosynthesis in Asparagus officinalis. researchgate.net Such mechanisms allow for rapid and fine-tuned adjustments to the metabolic output in response to developmental cues or environmental stresses. frontiersin.orgnih.gov The expression of biosynthetic genes can also be induced by external stimuli, such as wounding, indicating a role for these compounds in plant defense. nih.gov

Phylogenetic and Evolutionary Analysis of this compound Biosynthetic Gene Clusters

The vast structural diversity of triterpenoids, including the this compound scaffold, is the result of a complex evolutionary history driven primarily by gene duplication, divergence, and selection. frontiersin.org The biosynthesis of these compounds involves key enzyme families, notably oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), and UDP-glycosyltransferases (UGTs). nih.gov The evolutionary pathways of these gene families shed light on the origins of this compound diversity.

Phylogenetic analysis of OSCs, the enzymes that catalyze the cyclization of 2,3-oxidosqualene into the initial triterpene skeletons, reveals distinct evolutionary relationships. nih.gov For instance, β-amyrin synthases (bAS), which are responsible for producing the β-amyrin backbone of all this compound-type saponins, cluster together in phylogenetic trees, separating them from other OSCs like cycloartenol (B190886) synthases (involved in sterol biosynthesis) or α-amyrin and lupeol (B1675499) synthases. nih.govnih.gov This clustering indicates a shared ancestry and monofunctional evolution for the specific purpose of β-amyrin production. nih.gov The analysis of bAS genes from various plants, such as Bupleurum chinense, shows that they group with other monofunctional β-amyrin synthases, reinforcing this evolutionary trajectory. nih.gov

The genes for triterpenoid biosynthesis are sometimes organized into biosynthetic gene clusters (BGCs) on the chromosome. frontiersin.org This clustering facilitates the co-inheritance and co-regulation of the pathway genes. Examples of such clusters have been found for saponins in oats (Avena spp.) and steroidal glycoalkaloids in nightshades (Solanum spp.). frontiersin.org The evolution of these clusters is thought to occur through processes like gene duplication and neofunctionalization, where a duplicated gene acquires a new, but related, function. frontiersin.org While not all this compound biosynthetic genes are found in clusters—some are scattered throughout the genome—the presence of tandemly repeated paralogous genes in some species points to extensive gene duplication events throughout their evolutionary history. frontiersin.org

Comparative genomics and phylogenomic approaches help reconstruct the evolutionary dynamics of these pathways. frontiersin.org By analyzing the presence and arrangement of OSCs and modifying enzymes like P450s in related species, researchers can infer how metabolic diversity arises. nih.gov The recruitment and subsequent expansion of these key gene families appear to be a recurring theme in the evolution of triterpenoid biosynthesis across different plant lineages. frontiersin.org

Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Production

The low abundance of this compound triterpenoids in their native plant sources has driven the development of metabolic engineering and synthetic biology strategies to enhance their production. nih.gov These approaches aim to create sustainable and high-yielding systems by harnessing the biosynthetic power of engineered microorganisms and plants. nih.gov

Pathway Reconstruction and Engineering in Heterologous Microbial Hosts (e.g., Yeast)

Saccharomyces cerevisiae (baker's yeast) has emerged as a robust and widely used microbial host for producing this compound triterpenoids. plos.org Its genetic tractability and the natural presence of the mevalonate (MVA) pathway, which produces the precursor 2,3-oxidosqualene, make it an ideal chassis for heterologous biosynthesis. plos.orgnih.gov

The core strategy involves introducing key plant genes into the yeast genome. To produce the basic this compound skeleton, a plant-derived β-amyrin synthase (bAS) gene is expressed in yeast, which converts the endogenous 2,3-oxidosqualene into β-amyrin. plos.org To produce more complex oleananes like oleanolic acid, the pathway is extended by co-expressing a plant cytochrome P450 enzyme from the CYP716A subfamily along with a compatible cytochrome P450 reductase (CPR) partner. plos.org The CYP716A enzyme catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, yielding oleanolic acid. plos.org

Significant improvements in yield have been achieved through multi-faceted engineering strategies:

Enhancing Precursor Supply: Overexpression of key genes in the native yeast MVA pathway, such as truncated HMG-CoA reductase (tHMGR), squalene synthase (ERG9), and 2,3-oxidosqualene synthase (ERG1), has been shown to boost the pool of available 2,3-oxidosqualene, a common bottleneck. nih.govresearchgate.net

Optimizing Enzyme Expression and Efficiency: The choice of bAS and CYP enzymes from different plant sources can dramatically impact productivity, with studies showing significant fold differences in β-amyrin and oleanolic acid titers depending on the homologue used. nih.gov Additionally, optimizing the pairing between the P450 enzyme and its CPR partner is crucial for efficient oxidation. nih.gov

Reconstructing Regulatory Networks: To improve the transcriptional efficiency of the introduced plant genes, which are often placed under the control of inducible promoters like the GAL promoter, the yeast's native galactose regulatory network can be rewired. For instance, deleting the GAL80 and GAL1 genes can enhance the expression of pathway genes. nih.gov

These combined approaches have led to substantial increases in this compound production, with oleanolic acid titers reaching hundreds of milligrams per liter in shake flask cultures. nih.gov

Table 1. Examples of this compound Production in Engineered Saccharomyces cerevisiae
ProductKey Genes ExpressedHost Strain Engineering StrategiesReported TiterReference
β-AmyrinGlycyrrhiza glabra β-amyrin synthase (GgbAS1)Overexpression of MVA pathway genes (ERG1, ERG9).17.6 mg/L researchgate.net
Oleanolic Acidβ-amyrin synthase, Medicago truncatula CYP716A12, Arabidopsis thaliana CPROverexpression of tHMGR, ERG9, ERG1; Deletion of GAL80, GAL1.186.1 mg/L (flask) nih.gov
Ursolic and Oleanolic AcidM. truncatula amyrin C-28 oxidase, A. thaliana CPRGlucose and ethanol (B145695) fed-batch fermentation strategies.155.58 mg/L (Oleanolic Acid) researchgate.net

Genetic Engineering in Plants for Increased this compound Accumulation

Direct genetic modification of plants offers an alternative strategy to enhance this compound yields. This approach leverages the plant's existing cellular infrastructure and metabolic pathways, aiming to upregulate the production of desired compounds in planta.

One successful strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. For example, the introduction and overexpression of the Panax japonicus β-amyrin synthase (βAS) gene into rice, a crop that produces the precursor 2,3-oxidosqualene but lacks βAS, resulted in the production of the this compound-type sapogenin, oleanolic acid. nih.gov Analysis of the transgenic rice lines showed oleanolic acid concentrations ranging from 8.3 to 11.5 mg per 100g dry weight, creating a new rice germplasm capable of synthesizing this valuable compound. nih.gov

In the model legume Medicago truncatula, which naturally produces this compound-type saponins, genetic engineering has been used to modulate the saponin profile. Ectopic expression of a β-amyrin synthase gene led to a higher accumulation of total triterpene sapogenins. frontiersin.org More advanced gene-editing techniques like CRISPR/Cas9 have been employed to knock out specific downstream genes, such as CYP93E2 (responsible for C-24 hydroxylation of β-amyrin). frontiersin.org This targeted knockout successfully blocked the production of soyasaponins and redirected the metabolic flux towards the biosynthesis of other valuable hemolytic sapogenins, demonstrating the potential for precisely tailoring the this compound profile of a plant. frontiersin.org

These studies confirm that regulating the expression of key biosynthetic genes, particularly the initial cyclizing enzyme β-amyrin synthase, is a viable method for increasing or altering the accumulation of this compound triterpenoids in plants. nih.govfrontiersin.org

Bioreactor Systems for Sustainable this compound Biosynthesis

To move from laboratory-scale production to industrially viable manufacturing, engineered microbial systems are cultivated in controlled bioreactors. Bioreactors, or fermenters, provide an optimized environment for high-density cell growth and sustained product synthesis, overcoming the limitations of shake flasks. scispace.com

The transition from flask to bioreactor can dramatically increase product titers. For instance, an engineered S. cerevisiae strain producing oleanolic acid yielded 186.1 mg/L in a shake flask, but when cultivated in an optimized bioreactor fermentation, the final production soared to 606.9 mg/L. nih.gov This enhancement is due to the precise control of critical fermentation parameters such as pH, temperature, aeration (dissolved oxygen), and nutrient supply. nih.govmdpi.com

Furthermore, advanced techniques such as in-situ product extraction are being explored. In this setup, an organic solvent phase (e.g., isopropyl myristate) is added to the bioreactor to continuously extract the intracellularly accumulating triterpenoids from the living yeast cells. nih.gov This alleviates product toxicity and feedback inhibition, potentially extending the production phase and simplifying downstream processing. nih.govrwth-aachen.de The use of optimized bioreactor systems is thus a critical step in creating a sustainable and economically feasible platform for this compound biosynthesis. nih.gov

Chemical Synthesis and Derivatization Strategies for Oleanane Analogs

Total Synthesis of Oleanane Core Structures and Complex this compound-Type Triterpenoids

The total synthesis of the this compound scaffold, a complex pentacyclic system with multiple stereocenters, represents a formidable challenge in organic chemistry. Success in this area not only provides access to these natural products and their analogs for biological evaluation but also drives the development of new synthetic methodologies.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary reverse-synthetic steps known as "transforms." nih.govnih.govnih.gov When applied to the this compound core, this analysis helps to identify key strategic bonds and intermediates, paving the way for a logical and efficient synthetic route.

A common strategy in the retrosynthesis of complex polycyclic structures like this compound is to simplify the ring system through strategic disconnections. For the pentacyclic this compound framework, a key disconnection might involve the C/D or D/E ring junctions, often leading to polyene precursors that can undergo biomimetic cyclization cascades. Another approach involves the sequential construction of the rings. For instance, an A/B ring system might be disconnected from a D/E ring system, with the central C ring being formed in a later step.

In a notable example, the total synthesis of β-amyrin, a prototypical this compound triterpenoid (B12794562), was accomplished by E.J. Corey in 1993. While the specific details of this synthesis are extensive, the general retrosynthetic approach would involve simplifying the pentacyclic structure to more manageable polycyclic or acyclic precursors, where stereochemistry can be carefully controlled.

A retrosynthetic analysis of a generic this compound core might proceed as follows:

Target MoleculeKey DisconnectionsPrecursors
This compound CoreC8-C14, C13-C18Tetracyclic intermediate + E ring precursor
Tetracyclic IntermediateA/B ring annulationDecalin system + A ring precursor
Decalin SystemDiels-Alder or Robinson annulationMonocyclic or acyclic precursors

This step-wise deconstruction allows chemists to tackle the complexity of the this compound skeleton in a more manageable fashion, focusing on the stereocontrolled synthesis of key fragments before their assembly into the final pentacyclic structure.

The this compound skeleton possesses a number of stereogenic centers, making stereocontrol a critical aspect of its total synthesis. Modern synthetic methods offer a high degree of control over the three-dimensional arrangement of atoms, which is crucial for achieving the desired stereochemistry of the final product.

The construction of the this compound scaffold often relies on a variety of stereoselective reactions. These can include:

Diels-Alder Cycloadditions: To form six-membered rings with controlled stereochemistry.

Aldol Condensations and Michael Additions: For the formation of carbon-carbon bonds with predictable stereochemical outcomes.

Catalytic Asymmetric Hydrogenations: To introduce specific stereocenters with high enantioselectivity.

Enzyme-Mediated Reactions: Utilizing the inherent stereoselectivity of enzymes to resolve racemic mixtures or create chiral building blocks.

An enantioselective total synthesis of oleanolic acid, erythrodiol (B191199), and β-amyrin from a common intermediate highlights the power of these methodologies. acs.org Such syntheses often employ chiral auxiliaries or catalysts to induce asymmetry, ensuring that the desired enantiomer is produced in excess. The development of stereoselective methods for the construction of 1,3-dienes and other key structural motifs has also been instrumental in advancing the synthesis of complex terpenoids like this compound. mdpi.com

The biosynthesis of this compound-type triterpenoids in nature provides a powerful blueprint for their chemical synthesis. In plants, these compounds are formed from the linear precursor 2,3-oxidosqualene (B107256) through a remarkable enzyme-catalyzed cascade of cyclizations and rearrangements. nih.govresearchgate.netwikipedia.org This process, orchestrated by enzymes known as oxidosqualene cyclases (OSCs), proceeds with exceptional regio- and stereospecificity to generate the pentacyclic this compound skeleton. nih.govrsc.org

Inspired by this natural strategy, chemists have developed biomimetic or bioinspired approaches to synthesize the this compound core. These methods aim to mimic the cationic polyene cyclization cascade observed in nature by using a Lewis acid or protic acid to initiate the cyclization of a squalene-like precursor. While achieving the same level of control as the enzymatic process is a significant challenge, these approaches have led to the successful synthesis of various triterpenoid skeletons.

For example, researchers have demonstrated that by introducing specific functional groups into an this compound precursor, it is possible to induce stereoselective rearrangements that mimic natural biosynthetic pathways, leading to novel, "unnatural" this compound derivatives. nih.gov The cyclization of squalene (B77637) and its derivatives can be initiated to form the characteristic five-ring structure of this compound, showcasing a powerful method for constructing this complex natural product scaffold in the laboratory.

Semi-Synthesis and Chemical Modification of Natural this compound Precursors

Given the complexity and often low yields of total synthesis, a more common and practical approach to obtaining this compound analogs is through the chemical modification of readily available natural precursors. Oleanolic acid, for instance, is abundant in many plants and serves as an excellent starting material for the semi-synthesis of a wide range of derivatives. nih.govrsc.org

The this compound skeleton, particularly in compounds like oleanolic acid, presents several reactive sites that can be selectively modified. The most common of these are the hydroxyl group at the C3 position and the carboxylic acid group at the C28 position. Additionally, the introduction and subsequent modification of a hydroxyl group at the C2 position have been explored. mdpi.comnih.gov

C3-Hydroxyl Group: This secondary alcohol can be readily oxidized to a ketone, esterified, or etherified. Acetylation of the C3-hydroxyl group is a common strategy to protect it during reactions at other positions or to modify the biological activity of the parent compound. nih.gov

C28-Carboxyl Group: The carboxylic acid at C28 can be converted into esters, amides, or reduced to an alcohol. These modifications can significantly impact the polarity and biological properties of the resulting this compound derivatives. nih.govmdpi.com

C2-Position: The introduction of functional groups at the C2 position, often a hydroxyl group to form maslinic acid, provides another handle for derivatization. Modification at this position has been shown to influence the biological activity of this compound triterpenoids. mdpi.comnih.gov

The regioselective functionalization of these positions allows for the creation of a diverse library of this compound analogs. For example, a variety of ester and amide derivatives of oleanolic acid have been synthesized and evaluated for their biological activities. nih.govmdpi.com Furthermore, site-selective C-H hydroxylation has been achieved at other positions on the this compound skeleton, such as the D and E rings, by employing directing groups, further expanding the possibilities for chemical modification. nih.gov

PositionFunctional GroupCommon Modifications
C3Hydroxyl (-OH)Oxidation, Esterification, Etherification
C28Carboxyl (-COOH)Esterification, Amidation, Reduction
C2Methylene (-CH2-)Hydroxylation, further derivatization

In nature, this compound-type triterpenoids often exist as glycosides, known as saponins (B1172615), where one or more sugar moieties are attached to the triterpenoid aglycone. nih.gov These sugar chains can significantly influence the solubility, bioavailability, and biological activity of the parent triterpenoid. The chemical synthesis of this compound glycosides and saponin (B1150181) analogs is an active area of research aimed at exploring the structure-activity relationships of these complex natural products.

The synthesis of these glycosides typically involves the coupling of a protected triterpenoid aglycone with a protected sugar donor. A key challenge in this process is the stereoselective formation of the glycosidic bond. Various glycosylation methods have been employed to achieve this, including the use of trichloroacetimidate (B1259523) or thioglycoside donors.

Synthetic efforts have led to the creation of a variety of this compound saponin analogs, including those with different sugar units, varied lengths of the glycan chain, and different attachment points on the this compound core. For example, both monodesmosidic (one sugar chain) and bisdesmosidic (two sugar chains) saponins have been synthesized. The synthesis of complex saponins, such as those with branched sugar chains or containing less common sugars, remains a significant synthetic challenge. The development of efficient and stereoselective glycosylation methods is crucial for advancing the synthesis and biological investigation of these important natural products. researchgate.net

Preparation of Nitrogen-Containing this compound Derivatives (e.g., Triazoles, Amides, Oximes)

The introduction of nitrogen-containing functional groups into the this compound scaffold is a key strategy for modifying its physicochemical properties and biological activities. Synthetic methods have been developed to incorporate moieties such as triazoles, amides, and oximes, leading to novel analogs with enhanced pharmacological potential.

Triazoles The 1,2,3-triazole ring system is a popular addition to natural product scaffolds due to its stability, aromatic character, and ability to engage in hydrogen bonding and dipole interactions. researchgate.netnih.gov The most prevalent method for synthesizing this compound-triazole conjugates is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide (B81097). nih.govrsc.org

The general synthetic route starts with oleanolic acid. An alkyne-containing linker is first attached to the this compound skeleton, typically via esterification of the C-28 carboxylic acid. nih.gov This alkynyl ester intermediate is then reacted with a variety of substituted azides in the presence of a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield a library of triazole derivatives. nih.govmdpi.com This approach has been used to create series of novel oleanolic acid-coupled 1,2,3-triazole derivatives for biological screening. rsc.orgmdpi.comnih.gov

Amides Amide derivatives of this compound triterpenoids, particularly those derived from oleanolic acid, are synthesized to explore structure-activity relationships. researchgate.net The most common synthetic approach involves the derivatization of the C-28 carboxylic acid. The synthesis of amides from carboxylic acids and amines typically requires an activation step to facilitate the formation of the amide bond. researchgate.net This can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or by using coupling agents. For instance, new this compound derivatives have been synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) as a coupling agent to form amide linkages. mdpi.com This method allows for the conjugation of various amines to the this compound scaffold, producing a diverse range of amide analogs. researchgate.net

Oximes Oximes are chemical compounds with the general formula R¹R²C=NOH, formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632) (NH₂OH) in a weakly acidic medium. byjus.comnih.gov To prepare this compound oximes, a carbonyl group must first be present on the triterpenoid skeleton. A common strategy involves the oxidation of the C-3 hydroxyl group of an this compound, such as oleanolic acid, to the corresponding C-3 ketone. This ketone can then be reacted with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) to yield the C-3 oxime derivative. nih.govresearchgate.net This functionalization introduces a nitrogen atom and alters the stereochemistry and polarity at the C-3 position, which can significantly influence biological activity. mdpi.com

Table 1: Synthesis of Nitrogen-Containing this compound Derivatives

Derivative TypeThis compound PrecursorKey ReagentsGeneral ReactionReference
1,2,3-TriazoleOleanolic acid1. Alkyne acid, DCC, DMAP 2. Substituted azide, CuSO₄, Sodium ascorbateClick Chemistry (CuAAC) nih.gov, mdpi.com
AmideOleanolic acidAmine, EDC·HCl, DMAPCarbodiimide-mediated coupling mdpi.com
Oxime3-keto-oleanane derivativeHydroxylamine hydrochloride (NH₂OH·HCl)Condensation byjus.com, nih.gov

Chemoenzymatic and Biocatalytic Approaches for this compound Derivatization

Chemoenzymatic and biocatalytic methods offer powerful and sustainable alternatives to traditional chemical synthesis for the structural modification of this compound triterpenoids. These approaches leverage the high selectivity and efficiency of enzymes and microbial systems to perform complex chemical transformations, often under mild reaction conditions. nih.gov

Microbial Biotransformation Whole-cell biotransformation using microorganisms such as fungi and bacteria is a well-established method for derivatizing this compound triterpenoids. nih.gov Various microbial strains can introduce hydroxyl groups at specific and often non-activated positions on the this compound skeleton, a task that is challenging to achieve with conventional chemical methods. The earliest reports on the microbial transformation of this compound derivatives date back to the 1960s, utilizing fungi like Curvularia lunata and Trichotecium roseum. nih.gov These biocatalytic hydroxylations are crucial for producing polyhydroxylated derivatives, which often exhibit modified biological activities. nih.gov

Enzymatic Synthesis The use of isolated or engineered enzymes allows for highly specific modifications of the this compound core. Key enzyme families involved in the natural biosynthesis and derivatization of triterpenoids include cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs). nih.govmdpi.com

Cytochrome P450s (CYPs): These enzymes are responsible for catalyzing a wide range of oxidative reactions, including hydroxylations and subsequent oxidations that are critical for generating structural diversity in triterpenoids. mdpi.com For example, in the biosynthesis of this compound-type ginsenosides, CYP716A52v2 is known to catalyze reactions starting from the β-amyrin skeleton. mdpi.com Engineered yeast strains expressing plant CYP enzymes can be used as cellular factories to produce specific oxidized this compound derivatives. nih.gov

Glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the triterpenoid aglycone, forming saponins. This glycosylation step significantly impacts the solubility and biological activity of the compounds. mdpi.com In the biosynthesis of the rare this compound-type ginsenoside Ro, a sequence of specific UGTs (UGTPg45, UGTPg29, and UGTPg1) is required to build the final glycoside structure. mdpi.com

By combining enzymatic steps with conventional chemical reactions, chemoenzymatic strategies enable the modular and efficient synthesis of complex this compound analogs that would be difficult to access otherwise. nih.gov

Combinatorial Chemistry and Library Synthesis of this compound Analogs for Research Screening

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse, yet structurally related, compounds in a systematic manner. rjpbcs.comnih.gov This approach has been successfully applied to the this compound scaffold to generate extensive chemical libraries for high-throughput screening, enabling the efficient exploration of structure-activity relationships (SAR). rsc.orgnih.gov

The core principle involves combining a common molecular scaffold, in this case, the this compound skeleton, with a variety of chemical building blocks. mdpi.com The synthesis is often performed in a parallel fashion, allowing for the creation of hundreds of distinct derivatives simultaneously. nih.govnih.gov For example, more than 300 derivatives of oleanolic acid (OA) have been synthesized and screened for their ability to inhibit the inflammatory enzyme inducible nitric-oxide synthase (iNOS). nih.gov

A prominent example of this approach is the creation of this compound-triazole libraries. nih.govrsc.org Using the CuAAC click chemistry reaction, a single this compound precursor functionalized with an alkyne group can be reacted with a large collection of different azide building blocks. This process generates a library where the diversity is concentrated in the substituent attached to the triazole ring. rsc.org These libraries can then be screened against various biological targets, such as cancer cell lines, to identify lead compounds. nih.govrsc.org The results from screening these libraries provide valuable data for identifying the structural features required for a specific biological effect. mdpi.com

The process typically involves three main steps:

Library Design and Preparation: A diverse set of building blocks is selected to be coupled with the this compound scaffold using a reliable and high-yielding reaction. rjpbcs.com

Library Screening: The entire collection of synthesized compounds is tested for biological activity using high-throughput screening (HTS) methods. nih.govmdpi.com

Hit Identification: The chemical structures of the most active compounds ("hits") are determined, often through decoding methods if split-pool synthesis was used, or directly in position-addressable libraries. nih.govnih.gov

This strategy accelerates the discovery of novel bioactive this compound analogs by systematically and efficiently exploring the chemical space around the natural product scaffold. nih.gov

Table 2: Illustrative Combinatorial Library Design for this compound-Triazole Analogs

This compound ScaffoldLinker (Alkyne)Azide Building Blocks (R-N₃)Resulting Library Member
Oleanolic Acid-C≡CH at C-28Phenyl azideThis compound-C28-triazole-Phenyl
Benzyl azideThis compound-C28-triazole-Benzyl
p-Toluenesulfonyl azideThis compound-C28-triazole-p-Toluenesulfonyl

Advanced Spectroscopic and Spectrometric Methodologies for Oleanane Structural Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy in Oleanane Structure Research

High-field NMR spectroscopy is a cornerstone in the structural elucidation of this compound derivatives. jchps.comwesleyan.edu The high resolving power of modern NMR instruments allows for the detailed analysis of complex proton (¹H) and carbon-¹³ (¹³C) spectra, which are often characterized by significant signal overlap in lower field instruments. nih.gov This technique provides crucial information about the chemical environment of each nucleus, enabling the assignment of resonances to specific atoms within the this compound framework. core.ac.uk

Key aspects of ¹H NMR spectra for this compound-type compounds include the chemical shifts of methyl groups, olefinic protons, and protons attached to carbon atoms bearing hydroxyl or other functional groups. Similarly, ¹³C NMR spectra, often acquired with broadband proton decoupling, provide distinct signals for each carbon atom, including quaternary carbons, which are invaluable for confirming the core skeleton.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for this compound Connectivity and Stereochemistry

While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for establishing the complete structure of oleananes. huji.ac.ilwikipedia.org These techniques distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edulibretexts.org In the context of oleananes, COSY spectra are used to trace out proton-proton connectivity pathways within the individual rings of the pentacyclic structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. wikipedia.orgsdsu.edu This is a powerful tool for assigning carbon signals based on the already assigned proton resonances, or vice versa. core.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). core.ac.uksdsu.edu HMBC is particularly crucial for connecting different structural fragments of the this compound skeleton, especially through quaternary carbons that lack attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY identifies protons that are close to each other in space, irrespective of whether they are directly bonded. libretexts.org This through-space correlation is invaluable for determining the relative stereochemistry of the this compound molecule, such as the orientation of substituents (axial vs. equatorial) and the fusion of the rings.

Table 1: Key 2D NMR Techniques in this compound Structural Elucidation
TechniqueType of CorrelationInformation GainedApplication to this compound
COSY¹H-¹H through-bond (2-3 bonds)Proton-proton connectivityTracing spin systems within rings
HSQC/HMQC¹H-¹³C one-bondDirect proton-carbon attachmentAssigning carbon signals
HMBC¹H-¹³C long-range (2-3 bonds)Connectivity across quaternary carbonsAssembling the carbon skeleton
NOESY¹H-¹H through-spaceSpatial proximity of protonsDetermining relative stereochemistry

Advanced NMR Applications for Conformational Analysis of this compound Rings

The pentacyclic structure of this compound is not planar and can adopt various conformations. Understanding the preferred conformation is crucial as it influences the molecule's biological activity. Advanced NMR techniques, in conjunction with computational modeling, are employed for this purpose. auremn.org.brfrontiersin.org

The analysis of coupling constants (J-values), particularly ³JHH, can provide information about the dihedral angles between coupled protons, which in turn helps to define the geometry of the rings. core.ac.uk Furthermore, quantitative NOESY experiments can provide distance constraints between protons, which can be used to build a 3D model of the molecule. For more flexible ring systems within the this compound framework, techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be more informative than NOESY. Computational methods are often used to calculate the energies of different possible conformers, and the experimental NMR data is then used to validate the most likely conformation in solution. auremn.org.brrsc.orgprinceton.edu

Solid-State NMR for this compound in Complex Matrices

While most NMR studies on oleananes are conducted in solution, solid-state NMR (ssNMR) offers unique advantages for studying these compounds in complex matrices or in their solid, crystalline form. nih.gov ssNMR can provide information about the molecular packing in a crystal, polymorphism, and interactions with other molecules in a mixture. mdpi.com This is particularly relevant for understanding the behavior of oleananes in biological membranes or in formulated products. nih.gov Although ssNMR spectra are typically broader than their solution-state counterparts, advanced techniques such as magic-angle spinning (MAS) and cross-polarization (CP) can significantly enhance resolution and sensitivity. uu.nl

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) in this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.commeasurlabs.com This is a critical first step in identifying a new this compound derivative. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable structural information based on the resulting fragment ions. myadlm.orgnih.gov The fragmentation patterns of this compound-type triterpenoids are often characteristic and can help to identify the core skeleton and the nature and location of substituents.

Table 2: Comparison of HRMS and MS/MS in this compound Analysis
TechniquePrimary InformationApplication to this compound
HRMSExact mass and elemental compositionDetermining the molecular formula
MS/MSFragmentation patternsIdentifying the core skeleton and substituents

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like many this compound derivatives. youtube.comnih.govnih.gov ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the determination of the molecular weight with minimal fragmentation. libretexts.org This technique can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures of oleananes. researchgate.net

Quadrupole Time-of-Flight (qTOF) and Ion Mobility Mass Spectrometry (IM-MS) for this compound Profiling and Isomer Differentiation

Quadrupole time-of-flight (qTOF) mass spectrometers combine a quadrupole mass filter with a time-of-flight analyzer, offering high resolution, mass accuracy, and sensitivity. tofwerk.comresearchgate.net This makes them ideal for both the initial identification of oleananes in complex mixtures and for detailed structural characterization through MS/MS experiments. nih.gov

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. nih.govnih.gov This technique can be particularly useful for separating isomeric oleananes that have the same mass and may be difficult to distinguish by mass spectrometry alone. The combination of ion mobility with qTOF-MS provides a powerful tool for comprehensive this compound profiling and the differentiation of closely related structures.

X-ray Crystallography for Definitive Absolute Configuration and Three-Dimensional Structure of this compound

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules, providing unequivocal evidence of the relative and absolute configuration of all stereogenic centers. uniroma1.itspringernature.com This powerful technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. nih.govdrawellanalytical.com The resulting diffraction pattern is mathematically decoded to generate a detailed three-dimensional map of electron density, from which the precise positions of atoms can be determined.

For chiral molecules like those in the this compound family, X-ray crystallography can establish the absolute configuration through the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering intensity of a reflection (hkl) is no longer identical to its inverse reflection (-h-k-l), breaking Friedel's law. wikipedia.org This difference allows for the determination of the true handedness of the molecule.

A critical parameter in this process is the Flack parameter, x, which is refined during the structure solution. wikipedia.orgmdpi.com A value of the Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. wikipedia.orgmdpi.com Conversely, a value near 1 suggests that the inverted structure is the correct one. wikipedia.org This method is considered the "gold standard" for absolute stereochemical assignment. daneshyari.com

An example of the application of this technique is the structural determination of 12-α-fluoro-3β-hydroxyolean-28,13β-olide, a derivative of oleanolic acid. X-ray diffraction analysis provided definitive structural confirmation and its absolute configuration, with a Flack parameter of 0.04 (10). iucr.org

Table 1: Representative Single-Crystal X-ray Crystallographic Data for an this compound Derivative (12-α-fluoro-3β-hydroxyolean-28,13β-olide). iucr.org
ParameterValue
Chemical Formula2C₃₀H₄₇FO₃·CH₃OH
Formula Weight985.38
Temperature240 K
Wavelength (CuKα)1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁
Flack Parameter0.04 (10)

Chiroptical Spectroscopy (CD, ORD) in this compound Stereochemical Assignment

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are crucial for assigning stereochemistry in solution. nih.gov The two primary methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). daneshyari.com

ORD measures the variation of optical rotation as a function of the wavelength of light. researchgate.net CD, on the other hand, measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength. researchgate.net The combination of these techniques is a powerful tool for stereochemical analysis. nih.gov

A key phenomenon observed in both ORD and CD spectra is the Cotton effect, which is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band of a chromophore within the chiral molecule. wikipedia.org A Cotton effect is termed positive if the optical rotation first increases with decreasing wavelength before changing sign, and negative if it first decreases. wikipedia.orglibretexts.org The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the chromophore, providing valuable structural information. slideshare.netyoutube.com

In the this compound series, the carboxyl group and other chromophores like ketones have been extensively studied. For instance, research on a large number of unsaturated this compound 28-carboxylic acids has shown that they exhibit a characteristic negative Cotton effect associated with the n → π* transition of the carboxyl group, which is useful for confirming stereochemical features. rsc.org

Table 2: Chiroptical Data for Selected this compound Triterpenoid (B12794562) Acids. rsc.org
CompoundORD Data (Methanol) [Φ]CD Data (Methanol) λ (Δε)
Oleanolic acid+3280 (215 nm)212 (-1.9)
3β-Acetoxyoleanolic acid+3730 (215 nm)212 (-2.1)
Echinocystic acid+3800 (213 nm)210 (-2.3)
Gypsogenin (B1672572)+6400 (213 nm)210 (-3.6)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound Research

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. researchgate.net These techniques probe the vibrational energy levels of molecules. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov The two techniques are complementary, as some molecular vibrations that are strong in IR may be weak in Raman, and vice versa. nih.gov

In the study of this compound and its derivatives, vibrational spectroscopy is primarily used to identify and confirm the presence of specific functional groups. nih.govresearchgate.net The pentacyclic this compound skeleton itself is composed of alkane C-H and C-C bonds, which give rise to characteristic absorptions. openstax.org More importantly, the technique allows for the unambiguous identification of substituents on the core structure, which are crucial for defining the specific compound.

The mid-IR spectrum is often divided into the group frequency region (4000–1500 cm⁻¹) and the fingerprint region (1500–600 cm⁻¹). mdpi.com The group frequency region is particularly useful for identifying key functional groups, as specific bonds vibrate at characteristic frequencies. mdpi.com For example, a broad absorption in the 3600–3200 cm⁻¹ range is indicative of an alcohol (O-H) group, while a strong, sharp absorption around 1700 cm⁻¹ points to the presence of a carbonyl (C=O) group, such as in a ketone or carboxylic acid. pressbooks.publibretexts.org Raman spectroscopy has also been applied to the in-situ analysis of this compound-type triterpenoids like oleanolic acid and ursolic acid in plant cuticles. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Common Functional Groups in this compound Derivatives. uniroma1.itvscht.czlumenlearning.com
Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3600 - 3200Strong, Broad
Alkane (C-H)Stretch2960 - 2850Strong
Carboxylic Acid (O-H)Stretch3300 - 2500Strong, Very Broad
Ketone (C=O)Stretch1725 - 1705Strong
Carboxylic Acid (C=O)Stretch1725 - 1700Strong
Alkene (C=C)Stretch1680 - 1620Variable
Ester (C-O)Stretch1300 - 1000Strong

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Oleanane Derivatives

Correlating Oleanane Structural Motifs with Biological Target Interactions

The biological activity of this compound derivatives is highly dependent on the presence, position, and nature of functional groups attached to the core structure. nih.govphcog.com Subtle structural differences can lead to significant variations in activity and even alter the mechanism of action. mdpi.compreprints.org

Influence of Hydroxyl, Carboxyl, and Methyl Group Positions on this compound Bioactivity

Hydroxyl, carboxyl, and methyl groups are among the most common substituents on the this compound skeleton, and their positions significantly impact bioactivity. For instance, the stereochemistry of the hydroxyl group at the C-3 position is important for physiological functions, with less regular 3α-OH isomers sometimes exhibiting different activities compared to the more common 3β-OH isomers. nih.gov The presence of a carboxyl group at C-28 is frequently associated with cytotoxic activity. phcog.comrsc.org Modifications to the C-28 carboxyl group, such as ester or amide formation, can significantly increase antitumor activity and improve water solubility and bioavailability. nih.govrsc.org The presence of 24 hydroxyl groups has been linked to the inhibition of 5-lipoxygenase (5-LOX) and COX-1 enzymes. nih.gov Methyl groups also play a role; for example, 23,24-dimethyl groups were found to be important for significant activity in certain this compound derivatives inhibiting nitric oxide production. sinica.edu.tw

Here is a table summarizing the influence of select functional groups on this compound bioactivity:

Functional GroupPositionObserved Influence on BioactivityReferences
Hydroxyl (-OH)C-3 (Stereochemistry)Important for physiological functions; 3α vs 3β isomers show different activities. nih.gov
Hydroxyl (-OH)C-24Induced inhibition of 5-LOX and COX-1 enzymes. nih.gov
Carboxyl (-COOH)C-28Often associated with cytotoxic activity; modifications can increase antitumor activity and improve solubility/bioavailability. nih.govphcog.comrsc.org
Methyl (-CH₃)C-23, C-24Important for significant activity in NO production inhibition. sinica.edu.tw

Role of Oligosaccharide Chains and Acylations in this compound Saponin (B1150181) SAR

This compound saponins (B1172615) are glycosides where sugar chains are attached to the this compound aglycone, typically at the C-3 and/or C-28 positions. sinica.edu.twscirp.org The nature, number, and linkage of these sugar chains, as well as the presence of acyl groups, significantly influence the biological activities of saponins. uj.edu.plnih.gov For example, acylation, particularly with angeloyl groups at C-21 and C-22, has been shown to increase the cytotoxicity of certain this compound saponins. uj.edu.pl The removal of both angeloyl groups at C-21 and C-22 can completely eliminate cytotoxic and hemolytic activities. uj.edu.pl The presence of an aminosugar moiety has also been indicated as important for significant activity in some cases. sinica.edu.tw The type of monosaccharide residue linked to the aglycone can also affect activity, as seen in studies of oleanolic monoglycosides where hexose (B10828440) glycosides showed stronger inhibitory activity against Magnaporthe oryzae than pentose (B10789219) glycosides. geneticsmr.org

Here is a table illustrating the impact of glycosylation and acylation on this compound saponin activity:

Structural FeatureModification/PresenceObserved Influence on BioactivityReferences
Oligosaccharide ChainsAttached to C-3 and/or C-28Influence solubility and various biological activities. sinica.edu.twscirp.orguj.edu.pl
Acyl GroupsPresence/Position (e.g., C-21, C-22)Can significantly increase cytotoxicity. uj.edu.pl
Aminosugar MoietiesPresenceIndicated as important for significant activity. sinica.edu.tw
Type of MonosaccharideLinked to C-3 or C-28Different monosaccharides can lead to varying activity levels. geneticsmr.org

Rational Design and Synthesis of this compound Analogs Based on SAR Insights

SAR studies provide valuable insights that guide the rational design and synthesis of novel this compound analogs with improved pharmacological properties. nih.gov By understanding which structural motifs are crucial for activity and which modifications enhance desired properties (e.g., potency, solubility, bioavailability) or reduce undesirable ones, chemists can design targeted synthesis strategies. nih.govresearchgate.net For example, based on SAR highlighting the importance of the C12-C13 double bond and the impact of longer chains at C-3 or C-17 for topoisomerase inhibitory activity, rationally designed oleanolic acid derivatives have been synthesized and tested. researchgate.netnih.gov Similarly, modifications at the C-28 carboxyl group have been explored through synthesis to improve antitumor activity and water solubility. rsc.org Computational studies, including docking, are often employed in the rational design process to predict the binding modes and affinities of designed analogs before synthesis. researchgate.netnih.gov

Pharmacophore Modeling and Computational Chemistry in this compound SAR Research

Computational chemistry techniques, particularly pharmacophore modeling, are powerful tools in this compound SAR research and drug discovery. mdpi.comnih.gov A pharmacophore model represents the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. galaxyproject.org By analyzing the structures of active this compound derivatives, pharmacophore models can be generated to identify the key features responsible for their activity. nih.gov These models can then be used to virtually screen large databases of compounds to identify potential new leads with similar activity profiles. nih.gov Computational methods, including docking simulations, are also used to predict how this compound derivatives bind to their targets, providing insights into the structural requirements for binding and helping to explain observed SAR. acs.orgpreprints.org Quantum chemical calculations can further provide details about the electronic properties of this compound ligands, aiding in understanding their interactions. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches for this compound-Type Scaffolds

Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) approaches are applied in the discovery and optimization of this compound-type scaffolds. temple.edunih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods are employed. These methods rely on the knowledge of existing active ligands (this compound derivatives in this case) to infer the structural and physicochemical requirements for activity. temple.edunih.gov Techniques like QSAR, pharmacophore modeling, and molecular similarity comparisons fall under LBDD and are used to identify new compounds with similar properties to known active oleananes. temple.edusygnaturediscovery.com

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target protein is available (e.g., from X-ray crystallography or NMR), SBDD approaches can be utilized. temple.edunih.gov SBDD methods, such as molecular docking and molecular dynamics simulations, aim to understand how this compound derivatives bind to the target's active site. temple.edumdpi.com This provides detailed information about the interactions (e.g., hydrogen bonding, hydrophobic interactions) and helps in designing derivatives that fit more optimally into the binding pocket, potentially leading to increased potency and selectivity. temple.edu

Combining LBDD and SBDD approaches can be particularly powerful, leveraging information from both ligand structures and target structures to enhance the success rate of identifying and optimizing bioactive this compound derivatives. mdpi.com

Mechanistic Investigations of Oleanane Biological Activities in Pre Clinical Research Models

Oleanane Modulation of Intracellular Signaling Pathways (e.g., NF-κB, PI3K/Akt, MAPK, JNK, ERK, Nrf2/ARE, mTOR) in Cell Lines and Animal Models

This compound triterpenoids and their derivatives have been shown to modulate a multitude of intracellular signaling pathways critical for cell survival, proliferation, inflammation, and stress response. A key pathway influenced by oleananes is the NF-κB signaling pathway, which plays a central role in inflammation and cancer. Studies indicate that oleanolic acid (OA) can decrease pro-inflammatory cytokine levels and reduce or inhibit inflammation-related factors, with possible mechanisms involving the inhibition of NF-κB and related signaling pathways. nih.gov Synthetic this compound triterpenoids (SOs), such as CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid) and its derivatives, are known to suppress inflammation and oxidative stress, partly through inhibiting the induction of inflammatory cytokines. nih.gov

The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is another significant target. This compound derivatives have been reported to inhibit Akt and mTOR protein expression. nih.gov Specifically, CDDO-Imidazolide (CDDO-Im), a synthetic this compound, has been shown to directly bind to mTOR and inhibit its kinase activity, blocking insulin-induced activation of this pathway in HEK293 cells. plos.orgplos.org This inhibition of the mTOR/S6K signaling axis may contribute to the observed improvements in markers of renal function in studies involving CDDO-methyl ester (CDDO-Me). plos.org

MAPK signaling pathways, including ERK, JNK, and p38, are also affected by oleananes. Oleanolic acid has been reported to reduce the activity and phosphorylation of ERK1/2. nih.gov Conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with oleanolic acid oximes derivatives (OAO) have been shown to modulate MAPK signaling pathways (AKT, ERK, p38, p70S6K, and JNK) in HepG2 cells. mdpi.com Activation of Akt and ERK has been found to be required for OA-induced activation of Nrf2 in primary rat vascular smooth muscle cells. researchgate.net

The Nrf2/ARE pathway, a crucial defense system against oxidative stress and inflammation, is also modulated by oleananes. Synthetic this compound triterpenoids are potent activators of the Keap1/Nrf2/ARE pathway, leading to the upregulation of cytoprotective genes. nih.gov This activation is considered a prime mechanism for the anti-inflammatory and cytoprotective effects of SOs, particularly at low nanomolar concentrations. nih.gov The ability of triterpenoids to suppress nitric oxide production is linked to Nrf2 activation, demonstrating a mechanistic link between these pathways. nih.gov

Table 1 summarizes the modulation of key signaling pathways by this compound compounds in pre-clinical models.

Table 1: Modulation of Signaling Pathways by this compound Compounds

Signaling PathwayThis compound Compound/DerivativeEffect ObservedModel SystemSource
NF-κBOleanolic acidInhibitionCellular, Animal nih.gov
NF-κBSynthetic Oleananes (e.g., CDDO)InhibitionCellular, Animal nih.gov
PI3K/AktThis compound derivativesInhibitionCellular nih.gov
PI3K/AktOleanolic acidActivation required for Nrf2 activationRat Vascular Smooth Muscle Cells researchgate.net
mTORThis compound derivativesInhibitionCellular nih.gov
mTORCDDO-ImidazolideDirect binding and kinase inhibitionHEK293 cells plos.orgplos.org
MAPK (ERK)Oleanolic acidReduced activity and phosphorylationMouse BV2 microglial cells nih.gov
MAPK (AKT, ERK, p38, p70S6K, JNK)IBU- and KET-OAO conjugatesModulationHepG2 cells mdpi.com
Nrf2/ARESynthetic OleananesActivationCellular, Animal nih.gov
Nrf2/AREOleanolic acidActivation mediated by Akt and ERKRat Vascular Smooth Muscle Cells researchgate.net

Receptor Binding and Ligand-Target Interaction Studies of this compound Compounds

Research into the mechanisms of this compound compounds includes studies on their interaction with specific receptors and molecular targets. Synthetic this compound triterpenoids, particularly CDDO and its derivatives, exert their effects in part through interactions with cellular nucleophiles, such as cysteine residues in specific molecular targets. nih.gov Proteomic analysis using biotin-tagged SO conjugates has identified a large number of proteins that interact with these compounds in cell culture, forming a diverse and interconnected network. plos.orgplos.org

Bioinformatic analysis of the protein interactome of CDDO-Im identified canonical signaling pathways targeted by the SO, including retinoic acid receptor (RAR), estrogen receptor (ER), insulin (B600854) receptor (IR), JAK/STAT, and PTEN. plos.org Pull-down studies have further validated a subset of these putative targets. plos.org Notably, mTOR has been identified as a direct binding partner of CDDO-Im. plos.orgplos.org

Molecular docking studies have also been employed to predict the binding affinity and interaction modes of this compound derivatives with potential targets. For instance, docking studies evaluated whether NF-κB could be a potential target for maslinic acid (MA) and an OA derivative, compound 18. The results were consistent with biological studies and predicted a similar binding mode of MA and compound 18 to the p52 subunit from NF-κB, suggesting NF-κB as a potential target. nih.gov

Enzyme Kinetics and Inhibition Studies of this compound Derivatives (e.g., DNA Polymerase, Topoisomerase, GlmS)

This compound derivatives have demonstrated inhibitory activity against various enzymes crucial for cellular processes, including DNA metabolism. DNA topoisomerases and DNA polymerases are essential enzymes involved in DNA replication, transcription, and chromosome segregation, making them attractive targets for antitumor agents. nih.gov

Studies have shown that naturally occurring triterpenoids from Junellia aspera, including maslinic acid and its diacetyl derivative, exhibit human DNA topoisomerase I inhibitory activity. nih.gov These compounds also showed growth inhibition against various human solid tumor cell lines. nih.gov The triterpene scaffold of oleananes can potentially be used for screening new inhibitors of these enzymes. nih.gov

While the provided search results specifically mention topoisomerase I inhibition by maslinic acid and its derivative nih.gov, and discuss DNA topoisomerase inhibitors in general plos.orgexcli.decuni.cz, detailed enzyme kinetics studies specifically for this compound inhibition of DNA polymerase or GlmS were not prominently featured in the search results. However, the principle of enzyme inhibition is a known mechanism for bioactive compounds, and further research in this area for a wider range of this compound derivatives and enzymes is plausible.

Gene Expression Profiling and Proteomics in Response to this compound Exposure in in vitro and in vivo Pre-clinical Models

Gene expression profiling (transcriptomics) and proteomics studies provide comprehensive insights into the molecular changes induced by this compound exposure in pre-clinical models. These approaches help identify the downstream effects of this compound-target interactions on cellular pathways and functions.

Microarray studies have revealed that synthetic this compound triterpenoids that inhibit inflammatory cytokines also up-regulate a family of cytoprotective genes regulated by the transcription factor Nrf2. nih.gov This demonstrates the impact of SOs on the transcriptional landscape, particularly concerning antioxidant and anti-inflammatory responses.

Proteomic analysis, as discussed in Section 7.2, has been instrumental in identifying a large network of proteins that interact with synthetic this compound triterpenoids like CDDO-Im. plos.orgplos.org This global analysis of protein binding partners provides a broader understanding of the cellular targets and affected pathways. The identified protein interactome includes proteins involved in diverse signaling networks, confirming the multi-functional nature of these compounds. plos.org

Integrating transcriptomics and proteomics data can provide a more comprehensive understanding of the biological systems under study, identifying overlapping genes and proteins that are differentially expressed or abundant in response to treatment. mdpi.com This integrated approach can reveal complex patterns and interactions that might be missed by analyzing each dataset separately. mdpi.com

Studies using high-throughput gene expression assays (L1000) and proteomic assays (P100 and GCP) have been conducted to study the changes induced by small-molecule perturbations, including some synthetic triterpenoids, in various cell lines. nih.gov This type of data provides valuable resources for understanding the transcriptional and proteomic responses to this compound exposure.

Research on Intracellular Uptake, Distribution, and Metabolism of this compound in Pre-clinical Models

While specific detailed research findings on the intracellular uptake, distribution, and metabolism of this compound itself in pre-clinical models were not extensively detailed in the provided search results, the broader field of drug metabolism and pharmacokinetics (DMPK) studies for drug candidates, including natural product derivatives, is well-established in pre-clinical research. invitrocue.comcriver.com

DMPK studies assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate using both in vitro and in vivo models. criver.com In vitro studies, often using cell cultures or tissue fractions, can screen compounds for properties like permeability and metabolism. invitrocue.comcriver.com In vivo studies in animal models are essential to understand how a drug behaves in a complex biological system. invitrocue.com

Some information regarding the pharmacokinetics of oleanolic acid and its synthetic derivatives is available, indicating that OA is bioavailable following oral administration in mice. nih.gov The pharmacokinetics of synthetic this compound triterpenoids can differ depending on the specific derivative, influencing factors like tissue distribution and metabolism. nih.gov For example, amide derivatives of CDDO have shown better blood-brain barrier penetration compared to other derivatives. nih.gov

Immunomodulatory Mechanisms of this compound in Cellular and Animal Models

This compound triterpenoids possess significant immunomodulatory properties, which have been investigated in various cellular and animal models. These compounds can influence both innate and adaptive immune responses.

Oleanolic acid has been shown to decrease pro-inflammatory cytokine levels and inhibit inflammation-related factors, potentially by inhibiting NF-κB and related signaling pathways. nih.gov Synthetic this compound triterpenoids are potent inhibitors of the production of inflammatory enzymes like cyclooxygenase-2 and inducible nitric oxide synthase (iNOS). researchgate.net They are effective at suppressing nitric oxide secretion stimulated by inflammatory cytokines in macrophage cell lines. nih.gov

This compound-type triterpenoids, such as certain ginsenosides, have been found to exhibit stronger immunomodulatory effects compared to other triterpene types. mdpi.com Saponins (B1172615), which can have this compound-type aglycones, can modulate immune-related signaling pathways like TLRs and NF-κB/MAPK, leading to immune cell activation and cytokine release. mdpi.com They can also upregulate the expression of immunomodulatory molecules and enhance the production of antigen-specific antibodies. mdpi.com

In animal models, oleanolic acid has been reported to upregulate Foxp3 and downregulate GATA-3 and RORγt, transcription factors involved in immune cell differentiation. nih.gov Some synthetic this compound derivatives have shown antitumor efficacy by improving the immune response in cancer models, suggesting a possible immunotherapeutic role. researchgate.net

Mechanisms of Apoptosis and Cell Cycle Modulation by this compound in Pre-clinical Cancer Cell Line Studies

A significant area of pre-clinical research on oleananes focuses on their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. These mechanisms are central to their potential anticancer activity.

Oleanolic acid and its derivatives have been shown to inhibit cellular proliferation and promote apoptosis in various tumor cell lines and animal models. researchgate.netnih.gov The induction of apoptosis by oleananes can occur through both the extrinsic death receptor pathway with caspase activation and the intrinsic mitochondrial pathway. researchgate.net Oleanolic acid can induce reactive oxygen species (ROS) generation, mitochondrial depolarization, and the release of cytochrome C, leading to the activation of caspases-3/9 and cleavage of PARP. researchgate.net ROS-mediated mitochondrial depolarization and lysosomal membrane permeabilization have been implicated in oleanolic acid-induced apoptosis in pancreatic cancer cells. researchgate.net

Synthetic this compound triterpenoids can block cell proliferation and induce apoptosis at higher micromolar doses. nih.gov The mechanism of action of some this compound derivatives is associated with the activation of external and/or internal pathways of apoptotic death in cancer cells, including drug-resistant variants. nih.gov

Oleananes also modulate the cell cycle, arresting cancer cells at different phases. Oleanolic acid has been shown to arrest the cell cycle in S phase and G2/M phase in pancreatic cancer cells. researchgate.net In prostate, breast, and glioblastoma cancer cell lines, oleanolic acid treatment resulted in accumulation of cells in either G2 or G1 phase, depending on the cell line. nih.gov Synthetic this compound triterpenoids affect multiple cell cycle proteins to inhibit cell proliferation. nih.gov Some this compound derivatives, such as compound 18, have been shown to inhibit the G1–S phase transition in colon carcinoma cells. nih.gov

Table 2 provides examples of this compound-induced apoptosis and cell cycle modulation in various cancer cell lines.

Table 2: this compound-Induced Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

This compound Compound/DerivativeCancer Cell Line(s)Apoptosis Induction Mechanism(s)Cell Cycle Modulation Effect(s)Source
Oleanolic acidPancreatic cancer (Panc-28)ROS-mediated mitochondrial and lysosomal pathways, Caspase-3/9 activation, PARP cleavageS phase and G2/M arrest researchgate.net
Oleanolic acidProstate (DU145), Breast (MCF-7), Glioblastoma (U87)Increased p53, cytochrome c, Bax, caspase-3, PARP-1 expressionG2 arrest (DU145), G1 arrest (MCF-7, U87) nih.gov
This compound aldehyde-β-enoneHBL-100, K562 (including Dox-resistant variants)Activation of external and/or internal apoptotic pathwaysCell cycle alteration observed (details vary) nih.gov
Maslinic acidHuman colon carcinoma (T-84)Apoptotic deathG0–G1 accumulation, reduction in S and G2–M nih.gov
Compound 18 (OA derivative)Human colon carcinoma (T-84)Limited apoptosis induction compared to MAIncrease in G0–G1, decrease in S and G2–M nih.gov
Oleanolic acidNon-small cell lung cancer (A549, H460)Mitochondrial pathway, Caspase cascades, Upregulation of Bax, Suppression of SurvivinApoptotic sub-G1 cells increased researchgate.net

Anti-inflammatory Mechanisms of this compound in Cell-Based and Animal Models (e.g., inhibition of inflammatory mediators)

This compound and its derivatives exert anti-inflammatory effects through various mechanisms, primarily involving the modulation of signaling pathways and the inhibition of inflammatory mediator production. Several studies have demonstrated that this compound triterpenoids can suppress the synthesis and release of pro-inflammatory cytokines and enzymes in different pre-clinical models.

Research indicates that oleanolic acid (OA), a prominent this compound triterpenoid (B12794562), and its derivatives can interfere with key pathways involved in inflammation, such as the NF-κB and MAPK signaling pathways. mdpi.commdpi.com Inhibition of these pathways leads to a reduction in the expression of inflammatory genes. mdpi.com

Studies in LPS-induced RAW 264.7 macrophage cells and THP-1 cells, commonly used cell-based models for studying inflammation, have shown that this compound triterpenoids can significantly inhibit the expression of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). frontiersin.orgnih.gov This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the production of NO and prostaglandins, respectively. frontiersin.orgnih.gov For instance, compounds like 3α-acetoxyolean-12-en-27-oic acid and 3β-acetoxyolean-12-en-27-oic acid, this compound triterpenoids with a C-14 carboxyl group, have demonstrated anti-inflammatory activity by suppressing the NF-κB pathway in these cell models. frontiersin.orgnih.govnih.gov

Synthetic this compound triterpenoids, such as 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid (CDDO) and its derivatives, have shown potent anti-inflammatory activity by suppressing the de novo synthesis of iNOS and COX-2 in various cell types, including mouse peritoneal macrophages, rat brain microglia, and human colon fibroblasts. aacrjournals.org These compounds can be significantly more potent than some natural triterpenoids in this regard. aacrjournals.org

Animal models have also been utilized to investigate the anti-inflammatory effects of this compound compounds. For example, 3β-estearioxy-olean-12-ene, an this compound-type triterpenoid isolated from Arrabidaea brachypoda, demonstrated anti-inflammatory effects in animal models of carrageenan-induced paw oedema and the formalin test, indicated by reduced paw oedema and decreased licking time. scielo.br Uvaol, another this compound triterpenoid, has shown potential in reducing eosinophil infiltration and IL-5 levels in the lungs in a mouse model of ovalbumin-induced allergy, suggesting its utility in allergic inflammation. chemfaces.com Oleanolic acid has also shown a protective effect against Salmonella typhimurium-induced diarrhea in mice, reducing levels of COX-2, iNOS, IL-1β, IL-6, and TNF-α. mdpi.com

The anti-inflammatory mechanisms of this compound triterpenoids often involve the modulation of transcription factors like NF-κB and Nrf2. While NF-κB promotes the expression of pro-inflammatory mediators, Nrf2 regulates the expression of antioxidant and anti-inflammatory genes. researchgate.net Some this compound derivatives have demonstrated the capacity to simultaneously repress pro-inflammatory mediators and induce antioxidant genes through Nrf2 activation. researchgate.net

Here is a summary of some research findings on the anti-inflammatory mechanisms of this compound compounds:

Compound (Type)Model SystemKey Mechanism(s)Inflammatory Mediators/Pathways Affected
Oleanolic Acid (Natural this compound)Cell-based (BV2 microglial cells, MonoMac-6 cells)Inhibition of NF-κB pathway, modulation of cytokine release, antioxidant defense. mdpi.comIL-1β, IL-6, TNF-α, NO, iNOS, E-selectin. mdpi.com
Oleanolic Acid Derivatives (Synthetic this compound)Cell-basedSuppression of NO and pro-inflammatory cytokines, interference with MAPK pathway. mdpi.comIL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α, COX-1, COX-2, ROS, NO. mdpi.com
3β-estearioxy-olean-12-ene (Natural this compound)Animal (Carrageenan-induced paw oedema, formalin test)Reduction of oedema and pain response.Inflammation in paw and response to formalin. scielo.br
Uvaol (Natural this compound)Animal (Ovalbumin-induced allergy)Inhibition of eosinophil influx and IL-5 production.Eosinophil infiltration, IL-5 levels. chemfaces.com
CDDO (Synthetic this compound)Cell-based (Macrophages, microglia, fibroblasts)Suppression of de novo synthesis of iNOS and COX-2.iNOS, COX-2 induced by IFN-γ, IL-1, TNF-α. aacrjournals.org
This compound Triterpenoids with C-14 carboxyl groupCell-based (RAW 264.7, THP-1 cells)Suppression of NF-κB signaling pathway. frontiersin.orgnih.govnih.govNO, TNF-α, IL-6, IL-1β, iNOS, COX-2. frontiersin.orgnih.gov

Mechanisms of this compound Interaction with Gut Microbiota in Pre-clinical Investigations

While the anti-inflammatory effects of this compound triterpenoids are relatively well-documented in pre-clinical models, research specifically detailing the mechanisms of their interaction with gut microbiota in these investigations appears less extensively covered in the provided search results.

The search results primarily focus on the direct anti-inflammatory effects of this compound compounds on host cells and inflammatory mediators. Some results mention the antibacterial activity of oleanolic acid and its derivatives against various bacteria, including Gram-negative and Gram-positive species. mdpi.com This antibacterial activity could indirectly influence the gut microbiota composition.

Further research is needed to fully elucidate the complex interplay between this compound triterpenoids and the gut microbiota in pre-clinical settings and to determine if and how these interactions contribute to their observed health benefits.

Advanced Analytical and Profiling Methodologies for Oleanane Research

Quantitative and Qualitative Profiling of Oleanane in Complex Biological and Botanical Matrices

The profiling of this compound and its derivatives in complex biological and botanical matrices involves both qualitative identification and quantitative determination. Due to the structural diversity and potential presence of numerous related compounds (this compound-type triterpene saponins), highly selective and sensitive analytical techniques are required.

High-performance liquid chromatography (HPLC) coupled with various detectors, particularly UV detection (HPLC-UVD), is widely used for the analysis of chemical compounds, including this compound-type triterpenoids and saponins (B1172615), due to its simplicity and convenience. researchgate.net For instance, HPLC-UVD has been employed for the quantitative analysis of acylated this compound-type triterpene saponins in Camellia sinensis flower buds. researchgate.net The method involves establishing practical conditions for separation on an ODS column with a mobile phase, such as methanol (B129727) containing trifluoroacetic acid. researchgate.net Detection and quantitation limits can be estimated, demonstrating the method's sensitivity. researchgate.net Gradient elution is often utilized for the simultaneous determination of multiple triterpenoid (B12794562) saponin (B1150181) compounds in complex matrices or for fingerprint analysis in medicinal plants. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is a powerful technique offering high sensitivity and selectivity for both quantitative and qualitative evaluation of compounds in biological and botanical materials. hrpub.orgnih.gov This technique is considered a method of choice in bioanalytical laboratories for the analysis of analytes in biological samples. nih.gov LC-MS has been applied for the determination of marker chemicals like oleanolic acid. hrpub.org However, MS detection of this compound triterpenoids can be complex, producing complicated fragmentation patterns that require experienced personnel and specialized equipment. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another hyphenated technique used for analyzing chemical mixtures, allowing for both qualitative and quantitative analysis. news-medical.net While GC separates volatile and semi-volatile compounds, MS characterizes them. news-medical.net For analysis by GC-MS, compounds should possess volatility and thermal stability. chemijournal.com

Qualitative analysis often involves identifying compounds based on their chromatographic retention times and spectroscopic data (UV, MS). Quantitative analysis, on the other hand, requires the development and validation of methods to accurately measure the concentration of specific this compound compounds in a sample. researchgate.net Sample preparation, including extraction techniques such as Soxhlet extraction, sonication, and maceration with various solvents, is a critical step in profiling this compound from botanical sources to remove interferences from the sample matrix and improve analytical system performance. hrpub.orgnih.gov

The structural complexity and molecular diversity of this compound saponins necessitate selective quantitative analysis methods. mdpi.com While gravimetry and colorimetry have been used, HPLC is a more common approach for the quantitative analysis of Camellia oleifera saponins, which are of the this compound type. mdpi.com

Mass spectrometry imaging (MSI) is an emerging technique that allows for the analysis of metabolite compositions directly in tissue sections, providing spatial information about the distribution of compounds within plant tissues. oup.com This complements traditional extraction-based methods which disrupt the spatial location of metabolites. oup.com

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for On-line this compound Analysis

Hyphenated techniques combine two or more analytical techniques to enhance separation, identification, and quantification capabilities. news-medical.netsaspublishers.com These combinations, primarily coupling chromatographic separation methods with spectroscopic detection techniques, offer improved specificity and sensitivity for the analysis of complex mixtures, including natural products like this compound derivatives. chemijournal.comsaspublishers.com

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a hyphenated technique that couples HPLC with NMR spectroscopy. news-medical.netchemijournal.com This technique is particularly useful for the analysis of complex mixtures containing unknown impurities, natural products, and synthetic polymers. chemijournal.com In LC-NMR, the LC component separates the mixture, and the NMR component identifies the separated components, providing detailed structural information. news-medical.netchemijournal.com Advanced LC-NMR systems can incorporate techniques like solid-phase extraction (SPE) to improve the signal-to-noise ratio, enabling more precise molecular structure determination. alwsci.com LC-NMR is widely applied in natural product research and metabolomics. alwsci.com The sensitivity of LC-NMR can be increased by using high magnetic field magnets and sensitive probes, along with advancements in peripheral technologies like solvent elimination. saspublishers.com

Gas chromatography-infrared spectroscopy (GC-IR) is another hyphenated technique that combines gas chromatography with infrared spectroscopy. news-medical.netchemijournal.com Similar to GC-MS, GC performs the separation, while IR spectroscopy is used for identification by analyzing the molecular interactions with IR light. news-medical.net This technique is effective for identifying functional groups within molecules. alwsci.com The development of Fourier-transform infrared spectroscopy (FT-IR) has improved the real-time analysis of GC effluents, making GC-IR a valuable tool. alwsci.com

These hyphenated techniques allow for on-line analysis, where the output of the separation technique is directly fed into the detector, reducing sample handling and potential degradation, which is particularly beneficial for analyzing unstable or sensitive compounds. news-medical.netalwsci.com

Bioanalytical Method Development for this compound Detection and Quantification in Pre-clinical Samples

Bioanalytical method development is a critical process in drug discovery and development, focusing on the analysis of analytes (such as drugs, metabolites, and biomarkers) in biological samples. nih.govijpsjournal.com For this compound compounds and their derivatives, developing robust and reliable bioanalytical methods is essential for preclinical studies, including pharmacokinetic and toxicokinetic evaluations. ijpsjournal.comnih.gov

The process of bioanalytical method development involves several key steps, including sample collection, sample preparation (clean-up), and sample analysis and detection. nih.gov Sample preparation is a crucial step aimed at removing interferences from the biological matrix and improving the performance of the analytical system. nih.gov Common sample preparation techniques include liquid-liquid extraction, solid-phase extraction, and protein precipitation. nih.govhumanjournals.com Microextraction techniques have also gained attention for their ability to handle small sample volumes and reduce solvent consumption. humanjournals.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice in many bioanalytical laboratories due to its high selectivity and sensitivity for the analysis of small molecules in biological matrices. nih.gov Bioanalytical methods for this compound compounds, such as oleanolic acid, have been developed and validated using LC-MS/MS according to regulatory guidelines. nih.gov These methods aim for adequate recovery, accuracy, and precision over a specific calibration range. nih.gov

Validation of bioanalytical methods is imperative to ensure that the method is reliable, consistent, and suitable for its intended purpose, such as the quantitative measurement of analytes in biological fluids. ijpsjournal.comresearchgate.net Validation parameters typically include accuracy, precision, linearity, selectivity, sensitivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. ijpsjournal.comhumanjournals.com Regulatory guidances provide frameworks for conducting method validation. researchgate.net

The chemical properties of the analyte, its concentration range, the sample matrix, and the required sensitivity and selectivity all influence the choice of analytical method for bioanalysis. ijpsjournal.com Well-characterized and verified bioanalytical procedures are necessary to obtain accurate and interpretable results in preclinical studies. ijpsjournal.com

Isotope Labeling and Tracing Studies for this compound Metabolic Pathway Elucidation

Isotope labeling and tracing studies are powerful techniques used to elucidate metabolic pathways and understand the dynamic fate of molecules within biological systems. bitesizebio.comcreative-proteomics.com By labeling specific atoms in a molecule with stable isotopes (such as 13C, 15N, or 2H) or radioisotopes (such as 14C or 3H), researchers can track the movement and transformation of these labeled atoms through various metabolic reactions. bitesizebio.comcreative-proteomics.comnih.gov

In the context of this compound research, isotope labeling can be applied to study the biosynthesis of this compound-type triterpenoids in plants or the metabolism of this compound compounds in biological systems following administration. By introducing a labeled precursor molecule, the incorporation of the label into intermediate and final products of a metabolic pathway can be monitored. bitesizebio.com

Stable isotope-resolved metabolomics (SIRM) combines stable isotope tracing with analytical techniques like NMR and mass spectrometry to determine the labeling patterns of numerous metabolites. researchgate.net This approach allows for the reconstruction of metabolic networks and the unambiguous tracking of individual atoms through compartmentalized metabolic pathways. researchgate.net Mass spectrometry, particularly high-resolution and tandem MS instruments, plays a crucial role in detecting and quantifying stable isotopes in metabolic tracing studies. bitesizebio.comnih.gov NMR can also be used to detect stable isotope labels. bitesizebio.com

Isotope tracing provides dynamic insights into biological systems, complementing the static snapshots provided by traditional metabolomics. bitesizebio.com It helps identify nutrient sources, assess pathway activities, and understand metabolic changes under different conditions. bitesizebio.com This is particularly valuable for understanding the biosynthesis of complex natural products like this compound triterpenoids and their metabolic fate in biological organisms. Isotope labeling studies can also help in identifying futile cycles and understanding subcellular compartmentation of metabolic pathways. nih.gov

Designing effective isotope labeling experiments requires careful consideration of factors such as the choice of isotope, the sensitivity of the detection method, and the kinetics of the biological system. bitesizebio.com

Chemometrics and Multivariate Data Analysis in this compound Profiling and Metabolomics

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of this compound profiling and metabolomics, chemometrics and multivariate data analysis are essential tools for processing, visualizing, exploring, and interpreting complex datasets generated from analytical techniques. nih.govmdpi.com Metabolomics studies, which aim for a comprehensive analysis of metabolites in a biological system, generate large and complex datasets that require sophisticated statistical approaches for meaningful interpretation. rsc.org

Multivariate data analysis methods are particularly useful for analyzing data containing numerous variables, such as those obtained from chromatographic and spectroscopic profiling of this compound compounds in different samples. mdpi.comresearchgate.net These methods can identify patterns, group samples based on similarities in their chemical profiles, and correlate chemical data with biological outcomes. nih.govresearchgate.net

Common multivariate analysis techniques used in metabolomics and chemical profiling include:

Principal Component Analysis (PCA): A widely used unsupervised method for dimensionality reduction and exploratory data analysis. nih.govmdpi.com PCA helps to visualize the systematic variation in the data, identify groupings, trends, and outliers. metabolomics.se It is often recommended as a starting point for analyzing multivariate data. metabolomics.se

Partial Least Squares (PLS) and Orthogonal Projection to Latent Structures (OPLS): Supervised methods used for regression and classification, facilitating the interpretation of data and correlation with outcomes or group discrimination. nih.govmetabolomics.se PLS is particularly useful for estimating dependent variables from a large number of predictor variables, even with high collinearity. researchgate.net PLS-DA and OPLS-DA are discriminant analysis variants used for classification. mdpi.comresearchgate.net

Chemometrics plays a vital role throughout a metabolomic study, from experimental design to data processing and analysis. nih.govmetabolomics.se It helps in managing complex chemical-related data, controlling the number of variables, and providing accurate and significant results. mdpi.com These methods are crucial for understanding the chemical diversity of this compound compounds in various matrices and for identifying potential biomarkers or relationships between chemical profiles and biological activities. researchgate.net

Validation procedures for multivariate methods are also an important aspect of chemometrics in ensuring the reliability of the analytical results. nih.gov

Ecological and Chemoecological Roles of Oleanane Type Triterpenoids

Oleanane as a Biomarker for Angiosperm Presence in Paleobotanical and Geological Records

This compound is a key biomarker used in paleobotany and geology to indicate the presence and diversification of angiosperms (flowering plants) throughout Earth's history. jst.go.jpogeochem.jpacs.org Its prevalence in Late Cretaceous and Tertiary sediments, coupled with its rarity in older deposits, correlates strongly with the evolutionary radiation of angiosperms. acs.org The functionalized oleanoids found in living monocots and eudicots are considered precursors that undergo diagenetic and catagenetic alteration in sediments to form stable oleananes and related triterpenoids. acs.orgglobalstf.org

The spatial and temporal distribution of this compound, often assessed relative to the ubiquitous microbial biomarker 17α-hopane (this compound index), provides insights into the contribution of terrestrial plant organic matter to ancient sediments and petroleum source rocks. ogeochem.jpglobalstf.org An this compound index greater than 0.2 typically suggests a Paleogene or younger origin. ogeochem.jp While this compound is a strong indicator of angiosperm input, rare occurrences in pre-Cretaceous fossils suggest the possibility of either an earlier, separate lineage leading to angiosperms or the infrequent ability of other plant groups to synthesize this compound precursors. researchgate.net

Role of this compound in Plant Defense Mechanisms Against Herbivory and Pathogens

This compound-type triterpenoids, particularly in the form of saponins (B1172615), play a significant role in plant defense against a range of antagonists, including herbivores and pathogens. mdpi.comwiley.com These compounds can act as constitutive defenses, being present in plant tissues at all times, or as inducible defenses, produced in response to attack. wiley.comamazon.com

Saponins, characterized by a hydrophobic triterpenoid (B12794562) (sapogenin) like this compound and hydrophilic sugar moieties, can disrupt biological membranes due to their soap-like properties, contributing to toxicity against insects, mollusks, and pathogens. mdpi.com For example, this compound saponins isolated from Bellis sylvestris have shown strong phytotoxicity against the leaf development of Aegilops geniculata. researchgate.net Some triterpenoids, including oleanolic acid, have demonstrated antimicrobial and antifungal properties in research studies. rsc.org

Plants can employ a variety of defense strategies, and triterpenoids can be part of a broader chemical arsenal. wur.nlnih.gov While some secondary metabolites show specific effects, others, like certain triterpenoids, can act as "generalized defense compounds" affecting both herbivores and pathogens. nih.gov

Allelopathic Effects of this compound Compounds in Plant-Plant Interactions

Allelopathy involves chemical interactions between plants, where biochemicals produced by one plant influence the growth, survival, development, and reproduction of other plants. nih.govfrontiersin.org this compound-type compounds, particularly saponins, have been implicated in allelopathic interactions. researchgate.netresearchgate.net

These compounds can be released into the environment through root exudation, leaching from leaves, or decomposition of plant residues, potentially affecting neighboring plants. researchgate.net Studies have shown that this compound saponins can exhibit phytotoxic activity, inhibiting the growth of other plant species. researchgate.net For instance, this compound saponins from Bellis sylvestris significantly inhibited the leaf development of a coexisting species, Aegilops geniculata. researchgate.net

Allelopathic effects can be either negative or, in some cases, positive, influencing community structure and plant invasions. frontiersin.orgnih.gov The production of allelochemicals can be density-dependent and influenced by the presence of competitors. nih.gov

This compound in Symbiotic and Antagonistic Plant-Microbe Interactions

This compound-type triterpenoids can also play a role in the complex interactions between plants and microbes, which can be either symbiotic or antagonistic. While the search results didn't provide explicit details on this compound's role in symbiotic plant-microbe interactions, their involvement in plant defense suggests a role in antagonistic interactions.

The antimicrobial properties of some this compound derivatives, such as oleanolic acid, indicate their potential to inhibit the growth of certain bacteria and fungi. rsc.org This can contribute to the plant's defense against microbial pathogens. Triterpenoid saponins are believed to act as a chemical barrier against fungal attacks in plants due to their antifungal properties. researchgate.net

Further research is needed to fully elucidate the specific roles of this compound compounds in mediating both beneficial and detrimental plant-microbe relationships.

Ecological Distribution Patterns and Environmental Persistence of this compound

This compound and its derivatives exhibit specific ecological distribution patterns, primarily associated with angiosperms. jst.go.jpogeochem.jp Their presence in geological records is a testament to their environmental persistence over geological timescales. acs.orgglobalstf.org

The stability of this compound as a molecular fossil is a result of the diagenetic transformation of more complex and functionalized oleanoid precursors found in living plants. acs.orgglobalstf.org These transformations lead to more refractory compounds that can survive in sediments for millions of years. jst.go.jp

The environmental persistence of organic compounds, including triterpenoids, can be influenced by various factors such as microbial degradation, oxidation, and environmental conditions like temperature and the presence of oxygen. While this compound itself is relatively stable, the persistence of its functionalized precursors in the environment before diagenesis can vary. The study of biomarkers like this compound in sediments provides valuable information about past ecosystems and the fate of organic matter in the environment. jst.go.jp

Future Directions and Emerging Research Avenues in Oleanane Chemistry and Biology

Integration of Artificial Intelligence and Machine Learning in Oleanane Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of this compound-based therapeutics, addressing the high costs and lengthy timelines associated with traditional drug development. acdlabs.com These computational technologies offer powerful tools for navigating the vast chemical space of possible this compound derivatives and predicting their biological activities. u-tokyo.ac.jpnih.gov

Network-based AI approaches are particularly well-suited for understanding the complex pharmacology of oleananes, which often interact with multiple targets. acdlabs.com By integrating multi-omics data, these methods can help deconvolve complex disease networks and identify how this compound derivatives might modulate them, moving beyond a single-target paradigm. acdlabs.com Furthermore, generative AI models can design entirely new this compound structures with optimized properties, tailored to interact with specific disease-related pathways. tulane.edu This computational approach significantly accelerates the design-build-test-learn cycle, making the exploration of this compound's therapeutic potential more efficient and cost-effective. nih.govnih.gov

Exploration of Novel Biological Targets for this compound Analogs Beyond Established Pathways

Historically, research into the biological activity of this compound and its derivatives has focused on their anti-inflammatory and anti-cancer properties. This has led to the identification of key molecular targets within pathways such as Keap1/Nrf2/ARE, nuclear factor-κB (NF-κB), JAK/STAT, and PI3K/Akt. taylorandfrancis.comfao.org Synthetic this compound triterpenoids (SOs) are recognized as multifunctional drugs that can regulate entire networks involved in cellular stress responses. oup.comtaylorandfrancis.com However, the future of this compound research lies in exploring their polypharmacology and identifying novel targets beyond these well-established pathways.

The inherent structural diversity of the this compound scaffold, with over 20,000 naturally occurring variations, suggests a broader range of biological interactions than is currently understood. oup.com Emerging research points to novel biofunctional effects, including the regulation of metabolic processes and gastrointestinal functions. wur.nl For instance, certain this compound-type saponins (B1172615) have shown inhibitory effects on blood alcohol and glucose levels and the ability to modulate gastric emptying and gastrointestinal transit. wur.nl

Future investigations will likely focus on identifying direct protein targets for various this compound analogs to elucidate new mechanisms of action. This could involve exploring their potential in neurodegenerative diseases, cardiovascular conditions, and metabolic disorders like diabetes, where preliminary evidence suggests therapeutic potential. oup.commdpi.com The development of new synthetic derivatives will be crucial in creating molecular probes to identify and validate these novel targets, thereby expanding the therapeutic applications for this versatile class of compounds. acs.orgfraunhofer.de

Sustainable and Scalable Production of this compound Through Advanced Biotechnologies

The traditional sourcing of this compound and its precursors from plants presents significant challenges, including low yields, dependence on geographical and environmental factors, and complex extraction processes that are often unsustainable. oup.commdpi.com To overcome these limitations, advanced biotechnological approaches are being developed for the sustainable and scalable production of this compound and its derivatives. Metabolic engineering and synthetic biology are at the forefront of this effort, offering green and efficient alternatives to conventional methods. oup.com

Microbial chassis, such as the bacterium Escherichia coli and the baker's yeast Saccharomyces cerevisiae, are being engineered to function as cellular factories for triterpenoid (B12794562) production. u-tokyo.ac.jpoup.com These microorganisms are genetically modified to express the biosynthetic pathways for this compound precursors like β-amyrin and, subsequently, oleanolic acid. u-tokyo.ac.jptulane.edu The process begins with the cyclization of 2,3-oxidosqualene (B107256), a compound natively produced in yeast, by an introduced β-amyrin synthase. u-tokyo.ac.jp Further engineering involves introducing cytochrome P450 enzymes to catalyze the multi-step oxidation of β-amyrin to produce oleanolic acid. u-tokyo.ac.jp

Researchers are continuously optimizing these microbial systems by:

Enhancing Precursor Supply: Overexpressing key enzymes in the native mevalonate (B85504) (MVA) pathway to increase the pool of precursors for triterpenoid synthesis. fao.orgfraunhofer.de

Improving Enzyme Efficiency: Screening for and expressing more efficient β-amyrin synthases and cytochrome P450s from various plant sources. u-tokyo.ac.jp

Optimizing Fermentation Conditions: Fine-tuning fermentation parameters to maximize yield and productivity, with some engineered yeast strains achieving titers of over 600 mg/L of oleanolic acid in bioreactors. fao.orgfraunhofer.de

These biotechnological platforms not only provide a more sustainable and reliable supply of this compound but also facilitate the production of novel derivatives through combinatorial biosynthesis, further expanding the chemical diversity available for drug discovery. oup.com

Development of Advanced Delivery Systems for this compound in Pre-clinical Research

A significant hurdle in the clinical translation of this compound-based compounds is their poor aqueous solubility and low bioavailability, which limits their therapeutic efficacy when administered orally. wur.nlacs.orgnih.gov To address this challenge, a key area of future research is the development of advanced drug delivery systems. Nanoformulations, in particular, have emerged as a promising strategy to enhance the pharmacokinetic properties of this compound triterpenoids like oleanolic acid (OA) in preclinical studies. taylorandfrancis.comwur.nl

Various nanoparticulate drug delivery systems are being explored to improve the clinical applicability of oleananes. wur.nl These systems encapsulate the active compound, enhancing its solubility, stability, and bioavailability. u-tokyo.ac.jp

Delivery SystemDescriptionKey Advantages in Preclinical Models
Liposomes Phospholipid-based vesicles that can entrap both hydrophilic and lipophilic drugs. nih.govImproved cellular uptake and antiproliferative action in cancer cells; can be surface-modified for targeted delivery. taylorandfrancis.com
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids, offering controlled drug release and low toxicity. ukri.orgEnhanced hepatoprotective effects against liver injury. wur.nl
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.Increased dissolution rate and bioavailability. wur.nl
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation.Significantly improved oral bioavailability compared to conventional tablets. nih.gov
Polymeric Nanoparticles Nanoparticles formed from biodegradable polymers that can encapsulate drugs.Improved antitumor activity with no observed systemic toxicity. fraunhofer.de

These advanced delivery systems not only improve the systemic exposure of oleananes but also enable targeted delivery to specific tissues, such as inflamed colon tissue in models of ulcerative colitis or tumor sites via the enhanced permeability and retention (EPR) effect. oup.comtaylorandfrancis.com Future research will focus on optimizing these nanoformulations for specific diseases and advancing the most promising candidates toward clinical evaluation.

Expanding the Chemical Space of this compound Derivatives through Unconventional Synthetic Routes

While nature provides a vast library of this compound structures, expanding beyond this repertoire through innovative and unconventional synthetic routes is a critical frontier for discovering next-generation therapeutics. Traditional semi-synthesis has been successful, but new strategies are emerging to access novel chemical space and create derivatives with unprecedented bioactivity.

One promising approach involves biocatalysis and microbial biotransformation . tulane.edufraunhofer.de Using whole microorganisms or isolated enzymes allows for highly regio- and stereoselective modifications of the this compound skeleton at positions that are difficult to access through conventional chemical methods. tulane.edufraunhofer.de This "green chemistry" approach operates under mild conditions and can generate a diverse array of hydroxylated, glycosylated, or acylated derivatives. journalijbcrr.com

Another powerful strategy is the application of modern synthetic methodologies like C-H activation . This technique allows for the direct functionalization of otherwise inert carbon-hydrogen bonds on the triterpenoid backbone, enabling the introduction of new functional groups on the D and E rings, which are typically less reactive. oup.com This opens the door to novel structures that are not accessible through traditional means.

Furthermore, the principles of combinatorial chemistry are being applied to the this compound scaffold. nih.gov By developing efficient synthetic routes, large libraries of this compound derivatives can be rapidly synthesized by systematically combining different building blocks at various positions on the core structure. This high-throughput synthesis, when coupled with high-throughput screening, accelerates the identification of compounds with desired biological activities. The discovery of noncanonical oxidosqualene cyclases (OSCs) , enzymes that produce rare or previously inaccessible triterpene stereoisomers, also presents an exciting avenue. wur.nl By incorporating these enzymes into biosynthetic pathways, it is possible to generate this compound precursors with unique stereochemistry, leading to entirely new families of derivatives. wur.nl

Global Collaborative Research and Data Sharing Initiatives in this compound Studies

The complexity of natural product research, from isolation and structure elucidation to biological screening and clinical development, necessitates a collaborative, global approach. The future progress in this compound research will increasingly depend on international partnerships and robust data-sharing initiatives to accelerate discovery and avoid redundant efforts.

Consortia and research networks are emerging to tackle the challenges of exploiting complex plant-derived compounds like triterpenoids. For example, European initiatives like the "TriForC" consortium bring together academic and industry partners to create an integrated pipeline for the discovery, sustainable production, and commercialization of plant triterpenes. ukri.org Similarly, projects funded by national bodies, such as Germany's "ASPIRANT" project, unite expertise in chemistry, biology, and pharmacy to develop yeast-based platforms for producing pharmaceutically relevant triterpenoids. fraunhofer.de These collaborations pool resources, expertise, and infrastructure to address the entire value chain, from basic research to preclinical development.

Central to these collaborative efforts is the need for comprehensive and accessible data-sharing platforms. Public and commercial databases are critical resources for the natural products community.

Database/PlatformFocusContribution to Collaborative Research
Dictionary of Natural Products (DNP) A comprehensive, commercially available database of chemical structures, physicochemical properties, and biological sources of natural products. taylorandfrancis.comacs.orgProvides a foundational reference for researchers, preventing re-isolation of known compounds and offering extensive curated data.
The Natural Products Atlas A new, open-access resource focused on microbially-derived natural products, with links to biosynthetic gene clusters and mass spectrometry data. wur.nlFacilitates genome mining and metabolomics studies, connecting chemical structures to their genetic origins.
NPBS Database A curated resource linking natural products to their biological sources (plants, fungi, bacteria, marine organisms) with literature references. oup.comHelps researchers explore the chemical diversity of specific organisms and identify potential new sources for oleananes and other compounds.

These initiatives foster a more open and interconnected research environment, allowing scientists worldwide to build upon each other's work, share successes and failures, and collectively advance the field of this compound chemistry and biology.

Q & A

Q. What open-science practices enhance reproducibility in this compound biomarker studies?

  • Methodological Answer : Public deposition of raw GC-MS files (e.g., via MetaboLights) and metadata (e.g., sample lithology, extraction protocols) ensures transparency. Computational workflows (e.g., OpenChrom or MZmine pipelines) should document preprocessing steps (baseline correction, peak alignment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.